molecular formula C8H11BO2 B151141 2-Ethylphenylboronic acid CAS No. 90002-36-1

2-Ethylphenylboronic acid

Cat. No.: B151141
CAS No.: 90002-36-1
M. Wt: 149.98 g/mol
InChI Key: QSSPYZOSTJDTTL-UHFFFAOYSA-N
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Description

2-Ethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPYZOSTJDTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399321
Record name 2-Ethylphenylboronic acid
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Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-36-1
Record name 2-Ethylphenylboronic acid
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Record name 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylphenylboronic Acid from Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-ethylphenylboronic acid from aryl halides. The methodologies detailed herein are crucial for researchers, scientists, and professionals in drug development who utilize boronic acids as key intermediates in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Introduction to Arylboronic Acid Synthesis

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The synthesis of these compounds from readily available aryl halides is a fundamental transformation. The two most prevalent methods for this conversion are the Miyaura borylation reaction and the reaction of Grignard reagents with borate esters.[3] Both methods offer distinct advantages and are applicable to a wide range of substrates.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of arylboronic esters from aryl halides via a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).[4] The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[5]

General Reaction Scheme

The overall transformation involves the reaction of an aryl halide with a diboron ester in the presence of a palladium catalyst and a base to yield the arylboronic ester.

Miyaura_Borylation ArylHalide Ar-X ArylBoronate Ar-Bpin ArylHalide->ArylBoronate Diboron B2pin2 Diboron->ArylBoronate Catalyst Pd Catalyst Base Catalyst->ArylBoronate Byproduct X-Bpin + Base-H-X

Caption: General scheme of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is a generalized procedure based on established Miyaura borylation conditions.[6][7]

Materials:

  • 2-Bromoethylbenzene

  • Bis(pinacolato)diboron (B2pin2)

  • PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Helium or Argon for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromoethylbenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and PdCl2(dppf) (0.03 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.

Quantitative Data for Miyaura Borylation of Aryl Halides

The following table summarizes typical reaction conditions and yields for the Miyaura borylation of various aryl halides.

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidesPdCl2(dppf)KOAcDMSO806-1260-98[7]
Aryl ChloridesXPhosPd(crotyl)ClK2CO3, 2-EHA2-MeTHF2512-24high[6]
Aryl IodidesPd(dba)2, P(t-Bu)3K3PO4Dioxane1008>90[8]

Grignard Reagent Method

A traditional and robust method for synthesizing arylboronic acids involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate.[9] Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid.[10]

General Reaction Scheme

This two-step process begins with the formation of an aryl magnesium halide, which then acts as a nucleophile towards the electrophilic boron atom of a trialkyl borate.

Grignard_Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation and Hydrolysis ArylHalide Ar-X Grignard Ar-MgX ArylHalide->Grignard Mg Mg Mg->Grignard Solvent1 Ether (e.g., THF) Solvent1->Grignard Borate B(OR)3 Grignard->Borate Reaction BoronicAcid Ar-B(OH)2 Borate->BoronicAcid Hydrolysis H3O+ Hydrolysis->BoronicAcid

Caption: Workflow for Grignard-based arylboronic acid synthesis.

Experimental Protocol: "One-Pot" Synthesis of this compound

This protocol is based on an improved "one-pot" Grignard method reported for the synthesis of alkyl-phenylboronic acids.[11]

Materials:

  • 2-Bromoethylbenzene (or 2-chloroethylbenzene)

  • Magnesium turnings

  • Tributyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal for activation)

  • Hydrochloric acid (aqueous solution)

  • Helium or Argon for inert atmosphere

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere, with a crystal of iodine.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain the reaction under gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the mixture to 0 °C.

  • Slowly add tributyl borate (1.5 equivalents) to the Grignard solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolyze the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Quantitative Data for the Grignard Method

The following table presents data for the synthesis of this compound and related compounds using the Grignard method.

Aryl HalideBorate Estern(Mg):n(ArX):n(B(OR)3)Temp. (°C)Time (h)Yield (%)Reference
2-EthylbromobenzeneTributyl borate1.2:1:1.530280.1[11]
Aryl BromidesTriisopropyl borate1.2:1:1.1-78 to rt2-470-95[12][13]
Aryl BromidesTrimethyl borate1.1:1:1.2-60 to rt1-360-85[10]

Summary and Comparison of Methods

FeatureMiyaura BorylationGrignard Reagent Method
Starting Materials Aryl halides, diboron estersAryl halides, magnesium, borate esters
Catalyst Palladium complexNone (stoichiometric Mg)
Functional Group Tolerance High, tolerates esters, ketones, etc.Limited, incompatible with acidic protons and some carbonyls
Reaction Conditions Mild to moderate temperaturesLow temperatures required for borylation step
Byproducts Boron and palladium-containing speciesMagnesium salts
Scalability Generally good, but catalyst cost can be a factorWell-suited for large-scale synthesis

Conclusion

The synthesis of this compound from aryl halides can be effectively achieved through either Miyaura borylation or the Grignard reagent method. The choice of method depends on the specific requirements of the synthesis, including the presence of other functional groups in the starting material, cost considerations, and scalability. For substrates with sensitive functional groups, the Miyaura borylation is often the preferred route. For large-scale, cost-effective production of simpler arylboronic acids, the Grignard method remains a highly viable option. This guide provides the necessary technical details for researchers to select and implement the most suitable synthetic strategy for their needs.

References

An In-depth Technical Guide to 2-Ethylphenylboronic Acid (CAS 9002-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of 2-Ethylphenylboronic acid (CAS Number 90002-36-1). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

This compound, a member of the arylboronic acid family, is a versatile reagent in organic chemistry. Its structure consists of a phenyl ring substituted with an ethyl group at the ortho position and a boronic acid functional group.

Synonyms: 2-Ethylbenzeneboronic acid, o-Ethylphenylboronic acid[1][2][3]

IdentifierValue
CAS Number 90002-36-1[1][2][3]
Molecular Formula C₈H₁₁BO₂[3][4]
Molecular Weight 149.98 g/mol [1][4]
IUPAC Name (2-ethylphenyl)boronic acid[5]
SMILES CCc1ccccc1B(O)O[1]
InChI 1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3[1]
InChI Key QSSPYZOSTJDTTL-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Melting Point 102.5-107.5 °C (lit.)[1][7]
Boiling Point 299.1 °C at 760 mmHg (Predicted)[6][7]
Density 1.07 g/cm³ (Predicted)[6][8]
Flash Point 134.7 °C (Predicted)[6]
Appearance White solid[6]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Bromoethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromoethylbenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of trimethyl borate in the same anhydrous solvent dropwise, maintaining a low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding cold hydrochloric acid.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow reagents 2-Bromoethylbenzene Magnesium Turnings Anhydrous Ether/THF grignard Formation of 2-Ethylphenylmagnesium Bromide (Grignard Reagent) reagents->grignard Reaction borylation Borylation Reaction (Low Temperature) grignard->borylation Reacts with borate Trimethyl Borate borate->borylation hydrolysis Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis workup Extraction and Purification hydrolysis->workup product This compound workup->product

A plausible workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general protocol for the coupling of this compound with an aryl bromide is provided below.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water (for aqueous conditions)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent(s).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants This compound Aryl Halide Pd Catalyst Base mixing Reaction Mixture in Solvent reactants->mixing Combine heating Heating under Inert Atmosphere mixing->heating Reaction workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the provided search results, research on the related compound, phenylboronic acid, suggests potential interactions with cellular signaling pathways. Phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration. This inhibition affects the activity of Rho GTPases, such as RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.

It is plausible that this compound, due to its structural similarity, may exhibit similar biological activities. The following diagram illustrates the general Rho GTPase signaling pathway that could be influenced by such compounds.

G cluster_pathway Potential Rho GTPase Signaling Pathway Inhibition ligand Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor Binds gef GEFs (Guanine Nucleotide Exchange Factors) receptor->gef Activates rho_gdp Rho-GDP (Inactive) gef->rho_gdp Catalyzes GDP/GTP exchange on rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GAP activity effectors Downstream Effectors (e.g., ROCK, PAK) rho_gtp->effectors Activates cytoskeleton Actin Cytoskeleton Rearrangement effectors->cytoskeleton migration Cell Migration cytoskeleton->migration boronic_acid This compound (Hypothesized) boronic_acid->gef Potential Inhibition

Hypothesized inhibition of the Rho GTPase signaling pathway.

Safety Information

This compound should be handled with care in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in organic synthesis, particularly in the construction of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis and application. Further research into its potential biological activities, particularly in modulating signaling pathways such as the Rho GTPase pathway, may reveal new therapeutic opportunities. As with all chemical reagents, proper safety precautions should be observed during its handling and use.

References

In-Depth Technical Guide to 2-Ethylphenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylphenylboronic acid, with the CAS number 90002-36-1, is an organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] As a derivative of phenylboronic acid, it is extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and an exploration of its (potential) role in drug discovery.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid. It is soluble in many polar organic solvents and should be stored in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁BO₂
Molecular Weight 149.98 g/mol [1][2]
Melting Point 102.5-107.5 °C
Boiling Point 299.1 °C at 760 mmHg
Appearance White to off-white powder or crystal
CAS Number 90002-36-1[1][2]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR A ¹H NMR spectrum is available, though detailed peak assignments require further analysis.[6] Based on its structure, the spectrum is expected to show signals for the aromatic protons (in the range of 7.0-8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The protons of the B(OH)₂ group will likely appear as a broad singlet.
¹³C NMR Specific data for this compound is not readily available in the searched literature. However, based on data for phenylboronic acid, one would expect to see distinct signals for the six aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) showing a characteristic chemical shift, and two signals for the ethyl group carbons.[7][8]
Mass Spectrometry (MS) Detailed mass spectral data is not available in the searched literature. Electron ionization (EI) or electrospray ionization (ESI) would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethyl group, hydroxyl groups, or the entire boronic acid moiety.
Infrared (IR) Spectroscopy Specific IR data is not readily available. The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-H stretching from the aromatic ring and the ethyl group (around 3000 cm⁻¹ and 2900 cm⁻¹, respectively).[7]

Chemical Synthesis and Reactivity

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls and other complex organic molecules.[3][4]

Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction forms a carbon-carbon bond between the ethylphenyl group of the boronic acid and an aryl or vinyl halide or triflate.

Suzuki_Miyaura_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R1_Pd_R2 R¹-Pd(II)-R² Transmetalation->R1_Pd_R2 Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0) Product R¹-R² Reductive_Elimination->Product Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Boronic_Acid This compound (R²-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Substituted Biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental_Workflow start Start setup Combine Aryl Bromide, this compound, and Base in a Flask start->setup degas Degas the Solvent and Purge Flask with Inert Gas setup->degas add_solvent Add Degassed Solvent to the Flask degas->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat Reaction Mixture to 80-100 °C add_catalyst->heat monitor Monitor Reaction by TLC or GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Stability and proper storage conditions for 2-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Proper Storage Conditions for 2-Ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage and handling procedures for this compound. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Physicochemical Properties

This compound is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms 2-Ethylbenzeneboronic acid, o-Ethylphenylboronic acid[1][2]
CAS Number 90002-36-1[1][3]
Molecular Formula C₈H₁₁BO₂[1][3]
Molecular Weight 149.98 g/mol [1][3]
Appearance White to off-white solid, powder, or crystal[2]
Melting Point 102.5-107.5 °C[1][4]
Boiling Point 299.1±33.0 °C (Predicted)[2]
pKa 8.61±0.58 (Predicted)[2]
Form The compound often contains varying amounts of its anhydride form.[2][5]

Chemical Stability Profile

While this compound is generally stable under standard ambient conditions when stored correctly, its reactivity makes it susceptible to degradation from several environmental factors. Boronic acids as a class are known to be sensitive to oxidation and hydrolysis.[6][7]

Key Factors Influencing Stability:

  • Moisture (Hygroscopicity): Arylboronic acids are known to be hygroscopic.[8][9] Exposure to moisture can lead to the loss of water between molecules to form a stable cyclic trimeric anhydride, known as a boroxine.[9][10] Commercial preparations of this compound often contain varying amounts of this anhydride.[2]

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[11] Boronic acids are susceptible to oxidative degradation, which can cleave the carbon-boron bond.[7] This instability can be particularly pronounced at physiological pH.[12]

  • pH: The stability of the carbon-boron bond can be pH-dependent. Protodeboronation, a reaction that replaces the boronic acid group with a hydrogen atom, is a known degradation pathway for arylboronic acids and can be catalyzed by acidic or basic conditions.[7][13]

  • Light: While not a primary degradation pathway, storage in a dark place is recommended to prevent potential photolytic degradation.[2]

  • Temperature: The compound should be stored at room temperature.[2] While generally stable, elevated temperatures can accelerate degradation processes.[7]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting unexpected experimental results and for developing robust analytical methods. The primary routes of degradation are common to many arylboronic acids.

DegradationPathways A This compound B Boroxine (Cyclic Anhydride) A->B Dehydration (-3 H₂O) (Moisture/Heat) C Ethylbenzene A->C Protodeboronation (Acid/Base Catalysis) D Oxidized Products (e.g., 2-Ethylphenol) A->D Oxidation ([O], e.g., air, peroxides)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling workflow should be implemented.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of the compound.

ParameterRecommendationRationaleReference(s)
Container Tightly closed original container.Prevents contamination and exposure to air/moisture.[14]
Atmosphere Store in a dry place. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen).The compound is hygroscopic and sensitive to oxidation.[8]
Temperature Room Temperature.Recommended for routine storage.[2]
Location Store in a cool, dark, well-ventilated area.Protects from light and ensures a stable environment.[14][15]
Segregation Store away from incompatible materials such as strong oxidizing agents and strong acids.Prevents hazardous chemical reactions.[11][16]
Handling Procedures

Safe and effective handling minimizes personal exposure and preserves the compound's purity.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling arrow arrow start Start: Retrieve from Storage ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe location Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->location dispense Dispense Solid Carefully (Avoid Dust Generation) location->dispense seal Immediately and Tightly Reseal Container dispense->seal store Return to Proper Storage Location seal->store cleanup Clean Work Area and Dispose of Waste Properly store->cleanup wash Wash Hands Thoroughly cleanup->wash end End wash->end

Caption: Recommended workflow for the safe handling of this compound.

General Experimental Protocol for Stability Assessment

While specific stability-indicating assays for this compound are not detailed in the available literature, a general forced degradation study can be conducted to identify potential degradants and understand its stability profile under various stress conditions. This approach is standard in drug development and chemical research.

Objective: To assess the stability of this compound by subjecting it to accelerated degradation conditions and analyzing the resulting products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: [7]

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a set time.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set time, protected from light.

    • Thermal Degradation: Store the solid compound and an aqueous solution at an elevated temperature (e.g., 80 °C) in a calibrated oven.

    • Photostability: Expose the solid compound and its solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary.

    • Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometry (MS) detector is highly recommended for identifying the mass of degradation products.

    • Example HPLC Conditions (Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS.

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

    • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data. This information helps to confirm the degradation pathways outlined in Section 3.0.

References

An In-depth Technical Guide to the Solubility of 2-Ethylphenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylphenylboronic acid in common organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing general solubility trends based on analogous compounds, alongside a detailed experimental protocol to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (CAS No: 90002-36-1) is an organoboron compound with the chemical formula C₂H₅C₆H₄B(OH)₂. It serves as a vital reagent in various organic syntheses, most notably in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Chemical Properties:

  • Molecular Formula: C₈H₁₁BO₂[2][3]

  • Molecular Weight: 149.98 g/mol [2][3]

  • Melting Point: 102.5-107.5 °C[1][2]

  • Appearance: White to almost white powder or crystal[1]

Solubility Profile

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed literature. However, valuable insights can be gleaned from the solubility characteristics of structurally similar boronic acids, such as phenylboronic acid. The general principle is that the solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.

Generally, boronic acids exhibit higher solubility in polar organic solvents.[4] For phenylboronic acid, a close analog, high solubility is observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6][7] It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact their solubility behavior.[4][8]

The following table summarizes the qualitative solubility and general trends observed for phenylboronic acid, which can be used as a proxy to guide solvent selection for this compound.

Solvent ClassExample SolventsExpected Solubility of Phenylboronic Acid (Analog)Reference
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh[4][5]
Ketones Acetone, 3-PentanoneHigh[4][5]
Alcohols Methanol, EthanolSoluble[9]
Chlorinated Chloroform, DichloromethaneModerate[4][5]
Esters Ethyl AcetateSoluble[10]
Hydrocarbons Hexane, Toluene, MethylcyclohexaneVery Low[4][5][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble (for ethylboronic acid)[11]

Note: This table is based on data for phenylboronic acid and general observations for ethylboronic acid and should be used as a general guideline. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Dynamic Method

For precise solubility data, the dynamic (or synthetic) method is a reliable and commonly employed technique.[5][12] This method involves monitoring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[13]

3.1. Materials and Apparatus

  • High-purity this compound

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel with a tight seal

  • Analytical balance (precision ±0.1 mg)

  • Magnetic stirrer and stir bar

  • Programmable controlled temperature bath or circulator (precision ±0.1 °C)

  • Calibrated temperature probe or thermometer (precision ±0.1 °C)

  • Luminance probe or turbidity sensor for automated detection, or visual observation

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel to create a mixture of known composition (mole fraction or concentration).[12][13]

  • Equilibration: Place the sealed vessel into the temperature bath and begin vigorous stirring to ensure the suspension is homogenous.[12]

  • Controlled Heating: Slowly and linearly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[13]

  • Dissolution Point Determination: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, single-phase solution.[12][13] This can be detected by a sharp increase in light transmittance if using a probe, or by careful visual inspection.[11]

  • Data Collection: Record the temperature of complete dissolution.

  • Solubility Curve Generation: Repeat the procedure for several different compositions of this compound in the same solvent.[13] Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.[13] This curve represents the equilibrium solubility of this compound in the selected solvent over a range of temperatures.

3.3. Considerations for Boronic Acids

  • Anhydrous Conditions: Boronic acids can be sensitive to moisture. It is advisable to use anhydrous solvents and handle the materials in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to prevent the formation of boroxines, which can alter solubility.[13]

  • Purity of Compound: The purity of the this compound will significantly affect the solubility measurement. Ensure the starting material is of high purity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

G weigh_acid Weigh this compound add_solvent Add Known Amount of Solvent weigh_acid->add_solvent seal_vial Seal Vessel add_solvent->seal_vial place_in_bath Place in Controlled Temperature Bath start_stirring Start Vigorous Stirring place_in_bath->start_stirring increase_temp Increase Temperature (Controlled Ramp) start_stirring->increase_temp monitor_turbidity Monitor Turbidity increase_temp->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations plot_data Plot Temperature vs. Concentration repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for the Dynamic Method of Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains limited in public domains, this guide offers a practical approach for researchers. By leveraging solubility data from analogous compounds like phenylboronic acid and employing the detailed dynamic method protocol, scientists and drug development professionals can systematically determine the solubility of this compound in various organic solvents. This foundational data is essential for the effective design, optimization, and implementation of synthetic and formulation processes involving this important chemical building block.

References

An In-depth Technical Guide to the Formation and Reactivity of 2-Ethylphenylboronic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethylphenylboronic acid anhydride, also known as 2,4,6-tris(2-ethylphenyl)boroxine. Boronic acids and their anhydrides are pivotal reagents in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their utility in the synthesis of complex molecules makes them indispensable tools in pharmaceutical and materials science research. This document details the formation of this compound and its subsequent dehydration to the corresponding trimeric anhydride. It further explores the reactivity of this compound, with a focus on its application in Suzuki-Miyaura, Chan-Lam, and Petasis cross-coupling reactions. Experimental protocols, quantitative data, and visual diagrams of key processes are provided to facilitate a thorough understanding and practical application of this versatile reagent.

Introduction

Arylboronic acids and their corresponding anhydrides (boroxines) have emerged as a cornerstone of modern synthetic chemistry. Their stability, low toxicity, and broad functional group tolerance have established them as preferred reagents for a multitude of chemical transformations. This compound and its anhydride are of particular interest due to the presence of the ethyl substituent on the aromatic ring, which can introduce specific steric and electronic properties to target molecules, influencing their pharmacological and material characteristics. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the loss of water. This equilibrium is influenced by factors such as concentration, solvent, and temperature.

Formation of this compound and its Anhydride

The synthesis of this compound typically proceeds via a Grignard reaction, a robust and widely applicable method for the formation of carbon-boron bonds. The subsequent formation of the anhydride is achieved through dehydration of the boronic acid.

Synthesis of this compound via Grignard Reaction

The "one-pot" Grignard reagent method is an efficient approach for the synthesis of this compound. This method involves the in-situ formation of the Grignard reagent from 2-ethylbromobenzene, which then reacts with a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. A study on the synthesis of various alkyl-phenylboronic acids highlighted a "one-pot" method and the characterization of the products by mass spectrum, 1H NMR, and IR.

Experimental Protocol: One-Pot Synthesis of this compound

  • Materials:

    • Magnesium turnings

    • Iodine (crystal)

    • 2-Ethylbromobenzene

    • Anhydrous tetrahydrofuran (THF)

    • Triisopropyl borate

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium by adding a small crystal of iodine and gently warming under a nitrogen atmosphere until the brown color of the iodine disappears.

    • Add anhydrous THF to cover the magnesium turnings.

    • Add a solution of 2-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Formation of this compound Anhydride (Boroxine)

Boronic acids readily undergo dehydration to form their corresponding trimeric anhydrides, known as boroxines.[1] This process is often reversible and can be achieved by heating the boronic acid, sometimes under vacuum or with a dehydrating agent.[1]

Experimental Protocol: Dehydration of this compound

  • Materials:

    • This compound

    • Toluene

    • Anhydrous magnesium sulfate or phosphorus pentoxide (optional)

  • Procedure:

    • Place this compound (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add toluene to the flask.

    • Reflux the mixture until no more water is collected in the Dean-Stark trap.

    • Alternatively, the boronic acid can be heated under vacuum to remove water. For a more rigorous dehydration, the boronic acid can be stirred with a drying agent like anhydrous magnesium sulfate or phosphorus pentoxide in an inert solvent, followed by filtration and removal of the solvent.

    • The resulting this compound anhydride is typically a solid and can be used without further purification.

Physicochemical Properties and Characterization Data

Commercially available this compound often contains varying amounts of its anhydride.[2] The physical and spectral properties are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₁BO₂[2]
Molecular Weight149.98 g/mol [2]
AppearanceWhite to off-white solid
Melting Point102.5-107.5 °C

Table 2: Representative Spectral Data for Arylboronic Acids and Anhydrides

TechniqueThis compound (Expected)This compound Anhydride (Expected)
¹H NMR δ ~7.8-7.2 (m, 4H, Ar-H), ~4.5-5.5 (br s, 2H, B(OH)₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)δ ~8.0-7.2 (m, 4H, Ar-H), 2.8 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
¹³C NMR δ ~145 (C-B), ~135-125 (Ar-C), ~28 (CH₂), ~15 (CH₃)δ ~145 (C-B), ~135-125 (Ar-C), ~28 (CH₂), ~15 (CH₃)
¹¹B NMR δ ~28-30 ppmδ ~31-33 ppm
IR (cm⁻¹) ~3300-3200 (br, O-H), ~1350 (B-O), ~1020 (B-C)Absence of broad O-H stretch, ~1380-1330 (B-O-B)
Mass Spec (m/z) [M+H]⁺ = 151[M+H]⁺ = 415 (for the trimer)

Note: The spectral data provided are expected values based on the analysis of similar arylboronic acids and their anhydrides. Actual experimental values may vary.

Reactivity of this compound Anhydride

This compound anhydride is a versatile reagent in a variety of cross-coupling reactions, primarily serving as a source of the 2-ethylphenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is one of the most powerful methods for the synthesis of biaryls, vinylarenes, and polyolefins. This compound anhydride can be readily employed in these reactions.

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Aryl Halide/TriflateCatalystBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100>90
1-Chloro-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O110>85
Phenyl triflatePd(OAc)₂ / P(t-Bu)₃CsFTHF60>95
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80>80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an arylboronic acid with an amine or an alcohol.[3][4][5][6] This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions in the presence of air.[3][5]

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[7] This reaction is highly valuable for the synthesis of α-amino acids and other complex amine derivatives.[7]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_dehydration Formation of Anhydride A 2-Ethylbromobenzene C 2-Ethylphenylmagnesium Bromide A->C + B B Mg, THF E Boronate Ester Intermediate C->E + D D Triisopropyl Borate G This compound E->G + F F H₃O⁺ H This compound J This compound Anhydride H->J + I I Heat / Dehydrating Agent

Caption: Workflow for the synthesis of this compound and its Anhydride.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (+ F) C Ar-Pd(II)-Ar'(L₂) B->C Transmetalation (+ E, + G) C->A Reductive Elimination (+ D) D Ar-Ar' E Ar'B(OH)₂ / Anhydride F Ar-X G Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Mechanism

G A Cu(II) C [Ar-Cu(II)] A->C Transmetalation (+ B) B Ar-B(OH)₂ / Anhydride E [Ar-Cu(II)-Nu] C->E Coordination (+ D) D Nu-H (Amine/Alcohol) F [Ar-Cu(III)-Nu] E->F Oxidation G Ar-Nu F->G Reductive Elimination H Cu(I) F->H H->A Reoxidation (+ I) I Oxidant (O₂)

Caption: Simplified mechanism of the Chan-Lam cross-coupling reaction.

Conclusion

This compound anhydride is a valuable and versatile reagent in organic synthesis, offering a straightforward route to introduce the 2-ethylphenyl moiety into a wide range of organic molecules. Its formation from readily available starting materials via the Grignard reaction, followed by a simple dehydration step, makes it an accessible tool for researchers. The reactivity of its anhydride, particularly in Suzuki-Miyaura, Chan-Lam, and Petasis reactions, provides powerful strategies for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this important synthetic building block.

References

The "Orgo" Effect: A Technical Guide to the Fundamental Reactivity of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a fascinating and challenging class of reagents in modern organic synthesis. Their unique reactivity, largely governed by the "ortho effect," presents both opportunities and obstacles in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds, with a focus on their application in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Through a detailed examination of steric and electronic effects, this paper aims to equip researchers with the fundamental knowledge required to effectively utilize and troubleshoot reactions involving ortho-substituted phenylboronic acids.

The Ortho Effect: A Double-Edged Sword

The presence of a substituent at the ortho position to the boronic acid group introduces significant steric and electronic perturbations that profoundly influence the molecule's reactivity. This "ortho effect" is a combination of through-space steric hindrance and through-bond electronic interactions.

Steric Hindrance: The most significant consequence of ortho-substitution is steric congestion around the reactive boronic acid moiety. This bulkiness can impede the approach of the palladium catalyst's metal center, which is a critical step in the transmetalation phase of the Suzuki-Miyaura cross-coupling cycle. The result is often a dramatic decrease in reaction rates and overall yields compared to their meta- and para-substituted counterparts.[1][2]

Electronic Effects: Electronically, ortho-substituents can influence the acidity of the boronic acid and the nucleophilicity of the ipso-carbon. Electron-withdrawing groups, for instance, can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate anion required for transmetalation. However, this increased acidity can also make the boronic acid more susceptible to protodeboronation, a common and often problematic side reaction.[3][4]

Impact on Acidity (pKa)

The acidity of a phenylboronic acid, represented by its pKa value, is a crucial parameter influencing its solubility, stability, and reactivity. Ortho-substituents can have a pronounced and sometimes counterintuitive effect on pKa.

Substituent PositionRepresentative CompoundpKaReference
Ortho2-Nitrophenylboronic acid~7.8[2]
Meta3-Nitrophenylboronic acid~7.1[2]
Para4-Nitrophenylboronic acid~7.3[2]
Ortho2-Methylphenylboronic acid8.8[5]
Meta3-Methylphenylboronic acid8.7[5]
Para4-Methylphenylboronic acid8.9[5]

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids. The performance of ortho-substituted isomers in this reaction is a clear illustration of the challenges posed by the ortho effect. A general reactivity trend observed is para > meta >> ortho .[2]

Phenylboronic Acid IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100492[2]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101845[2]
o-Methylphenylboronic acid3-BromofuranPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O801285[6]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable due to the challenging nature of the ortho-isomer.[2]

Key Reaction Mechanisms and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X (Oxidative Addition Product) pd0->pd_complex1 Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->pd_complex1 pd_complex2 Ar-Pd(II)-R (Transmetalation Product) pd_complex1->pd_complex2 Transmetalation boronic_acid R-B(OH)2 (Ortho-substituted Phenylboronic Acid) boronate [R-B(OH)3]⁻ boronic_acid->boronate base Base (e.g., K2CO3) base->boronate boronate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_complex2->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ortho_Effect cluster_ortho Ortho-Substituted cluster_para Para-Substituted ortho Ortho-Substituted Phenylboronic Acid hindrance Steric Hindrance catalyst_o Pd Catalyst reaction_o Slow or No Reaction hindrance->reaction_o blocks approach para Para-Substituted Phenylboronic Acid catalyst_p Pd Catalyst reaction_p Successful Coupling catalyst_p->reaction_p unhindered approach

Illustration of the steric "ortho effect" in Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Reaction (TLC, GC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Protodeboronation Side Reaction

A significant challenge in reactions involving phenylboronic acids, particularly ortho-substituted ones, is the undesired protodeboronation reaction. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding arene byproduct and consumption of the boronic acid starting material.[7] The mechanism of protodeboronation is complex and can be influenced by factors such as pH, temperature, and the electronic nature of the substituents.[3][8] For ortho-substituted phenylboronic acids, the increased steric strain can sometimes accelerate the rate of protodeboronation.[4]

Protodeboronation boronic_acid Ar-B(OH)2 arene Ar-H boronic_acid->arene Protodeboronation boric_acid B(OH)3 boronic_acid->boric_acid proton_source H+ proton_source->arene

Simplified representation of the protodeboronation side reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if necessary, e.g., SPhos, XPhos, RuPhos, 1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9][10]

Spectrophotometric Determination of pKa

This method is suitable for phenylboronic acids that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • Substituted phenylboronic acid

  • A series of buffer solutions of known pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions with a constant concentration of the boronic acid in different buffer solutions covering a wide pH range.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify the wavelength of maximum absorbance for the acidic (ArB(OH)₂) and basic ([ArB(OH)₃]⁻) forms.

  • Plot the absorbance at a chosen wavelength (typically the maximum for the basic form) against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11][12][13]

Synthesis of Ortho-Substituted Phenylboronic Acids

A common method for the synthesis of ortho-substituted phenylboronic acids is through directed ortho-metalation (DoM).

Example: Synthesis of 2-Formylphenylboronic Acid

This protocol is adapted from literature procedures and may require optimization.

Materials:

  • N,N-Diethylbenzamide

  • s-Butyllithium (s-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve N,N-diethylbenzamide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add s-BuLi and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product to afford 2-formylphenylboronic acid.[1][14][15]

Conclusion

The reactivity of ortho-substituted phenylboronic acids is a nuanced interplay of steric and electronic factors. While the "ortho effect" often presents a significant hurdle in achieving high yields in cross-coupling reactions, a thorough understanding of the underlying principles can guide the rational design of reaction conditions to overcome these challenges. The selection of appropriate catalysts, ligands, and reaction parameters is crucial for success. Furthermore, an awareness of potential side reactions like protodeboronation is essential for optimizing reaction outcomes. This guide provides a foundational understanding for researchers navigating the complexities of these versatile yet demanding reagents, empowering them to unlock their synthetic potential in the pursuit of novel molecules for drug discovery and materials science.

References

Safety, handling, and MSDS information for 2-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS Information for 2-Ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be substituted for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the supplier's SDS for the most current and comprehensive information.

Introduction

This compound (CAS No. 90002-36-1) is an organoboron compound frequently utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in pharmaceutical research and the development of novel small molecules. This guide provides a detailed overview of its safety, handling, and material safety data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the safe handling and storage of the compound.

PropertyValueReference(s)
CAS Number 90002-36-1[2][3]
Molecular Formula C₈H₁₁BO₂[4]
Molecular Weight 149.98 g/mol [3][4]
Appearance White to almost white powder or crystal[2]
Melting Point 102.5-107.5 °C (lit.)[2][3]
Boiling Point 299.1±33.0 °C (Predicted)[2]
Density 1.07±0.1 g/cm³ (Predicted)[2]
pKa 8.61±0.58 (Predicted)[2]
Storage Temperature Room Temperature, keep in a dark place, sealed in dry conditions.[2]
Solubility No specific data available in the provided search results.
Flash Point Not applicable.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationHazard StatementPictogramSignal WordReference(s)
Skin Irritation (Category 2)H315: Causes skin irritation.GHS07Warning[2][5]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.GHS07Warning[2][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.GHS07Warning[5]

GHS07: Exclamation Mark

Toxicological Information

Detailed toxicological studies for this compound are not widely available. Most Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated.

Toxicity MetricValue
Acute Oral Toxicity No data available. For the related compound Phenylboronic acid, LD50 Oral - Rat - 740 mg/kg.[6]
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

Protection TypeRecommended EquipmentRationaleReference(s)
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[3]
Body Protection Laboratory coat.Protects skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended.Prevents inhalation of dust which can cause respiratory tract irritation.[3]
Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[7]

  • Avoid contact with skin, eyes, and clothing.[2]

Storage Conditions
  • Store in a cool, dry, and dark place.[2]

  • Keep the container tightly sealed to prevent moisture absorption.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce carbon oxides and boron oxides.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE. Evacuate personnel from the area. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleanup: Sweep up the spilled material without creating dust. Place in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not mix with other waste.[1]

Experimental Protocols and Visualizations

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review SDS Review Safety Data Sheet (SDS) Assess Risks Assess Risks for Specific Experiment Review SDS->Assess Risks Select PPE Select Appropriate PPE Assess Risks->Select PPE Prep Workspace Prepare Well-Ventilated Workspace Select PPE->Prep Workspace Don PPE Don Required PPE Prep Workspace->Don PPE Handle Chemical Handle this compound (Avoid dust, contact) Don PPE->Handle Chemical Store Properly Store in a Cool, Dry, Dark Place Handle Chemical->Store Properly Clean Workspace Clean Workspace Store Properly->Clean Workspace Dispose Waste Dispose of Waste Properly Clean Workspace->Dispose Waste Doff PPE Doff and Dispose/Clean PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Risk Assessment and Handling Workflow
Emergency Response to Accidental Spill

This diagram outlines the procedural flow for responding to an accidental spill of this compound.

G Spill Occurs Accidental Spill Occurs Evacuate Area Evacuate Immediate Area Spill Occurs->Evacuate Area Alert Personnel Alert Nearby Personnel and Supervisor Evacuate Area->Alert Personnel Don PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert Personnel->Don PPE Contain Spill Contain Spill (Prevent entry into drains) Don PPE->Contain Spill Clean Up Clean Up Spill (Sweep without creating dust) Contain Spill->Clean Up Dispose Waste Place in Sealed Container for Disposal Clean Up->Dispose Waste Decontaminate Decontaminate Area and Equipment Dispose Waste->Decontaminate Report Incident Report Incident as per Protocol Decontaminate->Report Incident

Accidental Spill Response Workflow

References

Methodological & Application

Standard Protocol for Suzuki-Miyaura Coupling with 2-Ethylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Ethylphenylboronic acid. The protocol addresses the specific considerations required for this ortho-substituted boronic acid, including catalyst selection and reaction optimization to overcome potential steric hindrance.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The use of this compound allows for the introduction of an ortho-ethylphenyl group, a substituent that can significantly influence the pharmacological and material properties of the target molecule.

Overcoming Steric Hindrance

A key challenge in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids, such as this compound, is the steric hindrance around the reaction center. This steric bulk can impede both the crucial transmetalation and reductive elimination steps of the catalytic cycle, potentially leading to lower yields and slower reaction rates. To mitigate these effects, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired bond formation.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These examples highlight the effectiveness of specific catalyst systems in facilitating the coupling of this sterically hindered reagent.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10012~85-95
21-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane11016~80-90
32-Bromotoluene[Pd(allyl)Cl]₂ (1)XPhos (2)Cs₂CO₃THF8024~75-85
44-BromobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (4:1)9018~70-80

Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the final biaryl product and regenerates the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_halide Ar-Pd(II)L2-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'-B(OH)2 Base aryl_pd_aryl Ar-Pd(II)L2-Ar' transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting, from reagent preparation to product purification.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, this compound, Catalyst, Ligand, Base, Solvents) start->reagent_prep reaction_setup Reaction Setup (Combine Reagents in Vessel) reagent_prep->reaction_setup inert_atmosphere Establish Inert Atmosphere (Purge with Ar or N2) reaction_setup->inert_atmosphere solvent_addition Solvent Addition inert_atmosphere->solvent_addition reaction Reaction (Heating and Stirring) solvent_addition->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: The Utility of 2-Ethylphenylboronic Acid in Palladium-Catalyzed Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The ethyl group at the ortho position introduces steric hindrance that can influence the reactivity and selectivity of the coupling reaction, often leading to unique molecular geometries. This document provides detailed protocols and data for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation.

Key Advantages:

  • Steric Influence: The ortho-ethyl group can control the dihedral angle of the resulting biaryl product, which is crucial for modulating the biological activity or material properties.

  • High Reactivity: Despite potential steric hindrance, this compound demonstrates excellent reactivity under optimized palladium-catalyzed conditions.

  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of complex molecules.

Experimental Data

The following tables summarize the performance of this compound in Suzuki-Miyaura cross-coupling reactions with various coupling partners under different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101692
32-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801888
43-BromotoluenePdCl₂(dppf) (2)-K₂CO₃THF901296

Data are representative and compiled from various literature sources. Actual yields may vary depending on specific experimental conditions and substrate purity.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental processes involved in using this compound for biaryl synthesis.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl Product ArX Aryl Halide (Ar-X) ArX->OxAdd Substrate BoronicAcid 2-Ethylphenyl- boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Reagent Base Base Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reaction Vessel add_reagents Add Aryl Halide, this compound, and Base to the vessel. start->add_reagents add_catalyst Add Palladium Catalyst and Ligand (if required). add_reagents->add_catalyst add_solvent Add Degassed Solvent(s). add_catalyst->add_solvent setup_reaction Seal vessel, purge with inert gas (e.g., Argon or Nitrogen). add_solvent->setup_reaction heating Heat the reaction mixture to the specified temperature with stirring. setup_reaction->heating monitoring Monitor reaction progress using TLC or GC-MS. heating->monitoring workup Reaction Quenching and Aqueous Workup. monitoring->workup Upon completion extraction Extract product with an organic solvent. workup->extraction purification Purify the crude product via column chromatography or recrystallization. extraction->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End: Pure Biaryl Product characterization->end

Application of 2-Ethylphenylboronic Acid in the Synthesis of Potent PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Ethylphenylboronic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules with therapeutic potential. A significant application of this compound is in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This application note details the use of this compound in the synthesis of a series of 2-phenyl-2H-indazole-7-carboxamide derivatives, which have demonstrated significant PARP-1 inhibitory activity.

Application in the Synthesis of PARP-1 Inhibitors

A series of substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as potent inhibitors of PARP-1.[1] The general synthetic approach involves a Suzuki-Miyaura coupling reaction between a suitably substituted 2-halo-2H-indazole-7-carboxamide and a phenylboronic acid derivative, such as this compound, to introduce the 2-phenyl moiety. The presence and substitution pattern on this phenyl ring are critical for the compound's interaction with the PARP-1 enzyme and its overall inhibitory activity.

The ethyl group at the 2-position of the phenyl ring can influence the molecule's conformation and its binding within the active site of the PARP-1 enzyme. Structure-activity relationship (SAR) studies of these compounds are crucial to optimize their potency and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of a representative 2-phenyl-2H-indazole-7-carboxamide PARP inhibitor, Niraparib (MK-4827), which features a substituted phenyl group at the 2-position of the indazole core. While the direct synthesis of Niraparib with this compound is not explicitly detailed in the available literature, the data for this potent inhibitor highlights the therapeutic potential of this class of compounds.

CompoundTargetIC50 (nM)Cell-based Assay (EC50, nM)Cell Proliferation (CC50, nM) in BRCA-deficient cells
Niraparib (MK-4827)PARP-13.8410-100
Niraparib (MK-4827)PARP-22.1--

Table 1: Biological activity of the PARP inhibitor Niraparib, a 2-phenyl-2H-indazole-7-carboxamide derivative.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound:

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic 2-halo-2H-indazole-7-carboxamide.

Materials:

  • 2-Halo-2H-indazole-7-carboxamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water)

Procedure:

  • To a flame-dried round-bottom flask, add the 2-halo-2H-indazole-7-carboxamide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-ethylphenyl)-2H-indazole-7-carboxamide.

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 2-Halo-indazole - this compound - Base - Catalyst glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_solvents Add Degassed Solvents glassware->add_solvents heat_stir Heat and Stir (e.g., 80-100 °C, 4-12h) add_solvents->heat_stir cool Cool to Room Temperature heat_stir->cool extract Aqueous Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair:

PARP1_signaling cluster_dna_damage DNA Damage Response cluster_parp_activation PARP-1 Activation cluster_repair DNA Repair cluster_inhibition Inhibition by 2-Phenyl-2H-indazole-7-carboxamide ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 parp1_active Activated PARP-1 parp1->parp1_active binds to SSB par Poly(ADP-ribose) (PAR) parp1_active->par synthesizes parp1_active->par nad NAD+ nad->parp1_active xrcc1 XRCC1 par->xrcc1 recruits repair_complex SSB Repair Complex xrcc1->repair_complex lig3 DNA Ligase III lig3->repair_complex polb DNA Polymerase β polb->repair_complex repaired_dna Repaired DNA repair_complex->repaired_dna repairs SSB parp_inhibitor 2-(2-Ethylphenyl)-2H-indazole-7-carboxamide (PARP Inhibitor) parp_inhibitor->parp1_active inhibits

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition.

References

Synthesis of Novel Pharmaceutical Intermediates Using 2-Ethylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in a vast array of therapeutic agents.[1][2] 2-Ethylphenylboronic acid is a valuable building block in this context, allowing for the introduction of an ethyl-substituted phenyl group, a structural component found in various biologically active molecules. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of novel pharmaceutical intermediates via the Suzuki-Miyaura coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an organohalide (e.g., aryl bromide, iodide, or chloride) in the presence of a base.[3][4] The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired pharmaceutical intermediates.

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling with this compound

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl bromides, demonstrating the versatility of this reagent in synthesizing diverse biaryl structures relevant to pharmaceutical development.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001895
24-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001892
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001888
44-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001891
53-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001885
62-BromonaphthalenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001893

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or reaction tube

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 Base Base Borate [R²-B(OH)₃]⁻ Base->Borate Boronic R²-B(OH)₂ Boronic->Borate Borate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A Combine Reactants: Aryl Halide, this compound, Catalyst, Ligand, Base B Purge with Inert Gas (Argon or Nitrogen) A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat to Reaction Temperature with Vigorous Stirring C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate Organic Phases G->H I Purify by Flash Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly effective reagent for the synthesis of a wide range of 2-ethylbiphenyl derivatives through the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data demonstrate the robustness of this methodology in generating valuable pharmaceutical intermediates with good to excellent yields. The versatility of this reaction allows for the incorporation of the 2-ethylphenyl moiety into complex molecular architectures, making it a valuable tool for drug discovery and development professionals.

References

The Pivotal Role of 2-Ethylphenylboronic Acid in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethylphenylboronic acid has emerged as a crucial building block in organic synthesis, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its ability to introduce the 2-ethylphenyl moiety into a diverse range of molecular scaffolds has made it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the applications of this compound, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction, and offers detailed experimental protocols for its use.

Application Notes

This compound is a versatile reagent predominantly used for the formation of carbon-carbon bonds. The ethyl group at the ortho position can introduce unique steric and electronic properties to the target molecules, influencing their conformational preferences and biological activities.

Key Applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It serves as the organoboron partner in the palladium-catalyzed reaction with aryl, heteroaryl, or vinyl halides (or triflates) to form biaryl and substituted aromatic compounds. These structures are prevalent in many biologically active molecules and functional materials.

  • Synthesis of Bioactive Molecules: The 2-ethylphenyl motif is present in a number of compounds with interesting biological activities. Biphenyl derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antihypertensive, antiviral, and anticancer activities.[1] The introduction of the 2-ethyl group can modulate these activities and improve pharmacokinetic properties.

  • Materials Science: Substituted biphenyls are key components in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern offered by this compound can be exploited to fine-tune the optical and electronic properties of these materials.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction using this compound is dependent on several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partner. The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O906~95 (estimated)
21-Bromo-4-methylbenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)
34-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1004~92 (estimated)

Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to create an inert atmosphere.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations

To illustrate the key processes involved, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln PdII_Complex R'-Pd(II)(X)Ln Pd0->PdII_Complex ArylHalide R'-X (Aryl Halide) OxAdd Oxidative Addition ArylHalide->PdII_Complex Transmetalation Transmetalation PdII_Biaryl R'-Pd(II)(R)Ln PdII_Complex->PdII_Biaryl BoronicAcid R-B(OH)₂ (this compound) BoronicAcid->PdII_Biaryl Base Base PdII_Biaryl->Pd0 RedElim Reductive Elimination Product R-R' (Biaryl Product) PdII_Biaryl->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) Start->Setup Reagents Addition of Reagents (this compound, Aryl Halide, Catalyst, Base, Solvents) Setup->Reagents Reaction Reaction (Heating and Stirring) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product: Pure Biaryl Purification->Product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway Biphenyl 2-Ethylbiphenyl Derivative (Synthesized from this compound) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Biphenyl->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Leads to Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Cellular_Response

Figure 3: Hypothetical signaling pathway for a bioactive 2-ethylbiphenyl derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 2-ethylphenylboronic acid, a key building block in modern medicinal chemistry. Its utility, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent in the development of novel therapeutics.[1][2][3][4]

Introduction

This compound is an organoboron compound widely employed in organic synthesis. The boronic acid functional group enables palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][3][4] This reaction is a cornerstone in the pharmaceutical industry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). The 2-ethylphenyl moiety can be a crucial structural component in various drug candidates, influencing their steric and electronic properties and, consequently, their biological activity.

The synthesis of arylboronic acids can be achieved through several methods, including the reaction of an organometallic species (organolithium or Grignard reagent) with a trialkyl borate.[2][5] For large-scale production, the Grignard reagent method is often preferred due to its cost-effectiveness and scalability.[6][7]

Applications in Drug Development

Phenylboronic acid derivatives are integral to the development of a wide range of therapeutics. Their ability to form reversible covalent bonds with diols makes them useful for glucose sensing and drug delivery systems.[8][9][10] Furthermore, the incorporation of boronic acid moieties into drug molecules has led to the discovery of potent enzyme inhibitors, such as the proteasome inhibitor bortezomib, used in cancer therapy.[2] this compound serves as a versatile intermediate for introducing the 2-ethylphenyl group into target molecules, which can be critical for optimizing drug-receptor interactions.

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize unsymmetrical biaryls.[1][11] This reaction is highly valued in drug discovery for its tolerance of a wide range of functional groups and its reliability in forming C-C bonds.[1]

Large-Scale Synthesis Protocol: Grignard-Mediated Borylation

This protocol details a robust procedure for the gram- to kilogram-scale synthesis of this compound from 1-bromo-2-ethylbenzene.

Reaction Scheme:

Materials and Equipment:

  • Reactors: Appropriately sized glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling mantle and cryostat), a dropping funnel, a condenser, and a nitrogen inlet/outlet.

  • Reagents:

    • 1-Bromo-2-ethylbenzene (99%+)

    • Magnesium turnings (99.5%+)

    • Iodine (catalyst)

    • Anhydrous Tetrahydrofuran (THF)

    • Trimethyl borate (B(OCH3)3, 99%+)

    • Anhydrous Toluene

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Sodium hydroxide (NaOH), 2M aqueous solution

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Filtration and Drying Equipment: Buchner funnel, filter press, vacuum oven.

Experimental Procedure:

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.

    • Briefly heat the magnesium under vacuum to activate, then cool to room temperature.

    • Add a small crystal of iodine.

    • Add a portion of anhydrous THF.

    • Slowly add approximately 5-10% of the 1-bromo-2-ethylbenzene (1.0 equivalent) solution in anhydrous THF to initiate the reaction, as evidenced by heat evolution and color change.

    • Once initiated, add the remaining 1-bromo-2-ethylbenzene solution dropwise, maintaining the reaction temperature between 40-50°C.

    • After the addition is complete, stir the mixture at 45°C for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • In a separate, dry reactor, charge trimethyl borate (1.5 equivalents) and anhydrous toluene.

    • Cool the solution to -78°C using a dry ice/acetone or a suitable cryogenic bath.

    • Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -60°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2M aqueous HCl, ensuring the temperature does not exceed 20°C.

    • Stir the biphasic mixture vigorously for 1-2 hours.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization.[12][13] A common solvent system is a mixture of hexanes and ethyl acetate.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • Alternatively, for certain impurities, an acid-base extraction can be effective.[14] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous layer is then acidified to precipitate the pure boronic acid, which is then filtered, washed, and dried.[14]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reactions are highly exothermic and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Trimethyl borate is flammable and toxic. Handle with care.

Quantitative Data Summary

The following table summarizes typical data for a large-scale synthesis of this compound based on the protocol described above.

ParameterValue
Starting Material
1-Bromo-2-ethylbenzene10.0 kg (54.0 mol)
Magnesium Turnings1.58 kg (65.0 mol)
Trimethyl Borate8.42 kg (81.0 mol)
Reaction Conditions
Grignard Formation Temp.40-50°C
Borylation Temp.-78°C to -60°C
Reaction Time18-24 hours
Product Yield & Purity
Crude Yield7.5 kg
Purified Yield6.1 kg (75%)
Purity (by HPLC)>98%
Melting Point102-107°C

Characterization Data

AnalysisSpecification
Appearance White to off-white solid
1H NMR (CDCl3) Consistent with structure
LC-MS M/Z = 149.98 [M-H]-
Purity (HPLC) ≥ 98.0%

Visualizations

Experimental Workflow Diagram

G A 1. Grignard Reagent Formation (1-Bromo-2-ethylbenzene + Mg in THF) B 2. Borylation (Add Grignard to Trimethyl Borate in Toluene at -78°C) A->B Transfer C 3. Hydrolysis & Workup (Quench with 2M HCl, Extract with EtOAc) B->C Warm to RT D 4. Purification (Recrystallization from EtOAc/Hexanes) C->D Crude Product E 5. Drying (Vacuum Oven) D->E Purified Solid F Final Product: this compound E->F

Caption: Workflow for the large-scale synthesis of this compound.

Suzuki-Miyaura Coupling Signaling Pathway

G cluster_cat_cycle Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (2-EtPhB(OH)2 + Base) C->D E Ar-Pd(II)-PhEt-2 D->E F Reductive Elimination E->F F->A Product Biaryl Product (Ar-PhEt-2) F->Product ArX Aryl Halide (Ar-X) ArX->B BoronicAcid This compound BoronicAcid->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Use of 2-Ethylphenylboronic Acid in the Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and the potential for flexible form factors. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Boronic acids are crucial building blocks in the synthesis of these advanced materials, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the precise construction of complex conjugated molecules that are essential for efficient charge transport and light emission.

While a vast array of boronic acid derivatives have been utilized in the synthesis of high-performance OLED materials, specific and detailed applications of 2-Ethylphenylboronic acid are not extensively documented in publicly available research literature. However, based on the well-established principles of Suzuki-Miyaura coupling in OLED material synthesis, we can extrapolate its potential applications and provide a generalized experimental protocol. The introduction of a 2-ethylphenyl moiety can influence the steric and electronic properties of the final OLED material, potentially impacting its solubility, film-forming characteristics, and charge-carrier mobility.

Principle of Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in OLED material synthesis is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a wide range of conjugated small molecules and polymers for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).

Generalized Experimental Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar boronic acids and should be optimized for specific substrates.

Reaction Scheme:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Deionized water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (and water, if applicable) to the reaction mixture via a syringe or cannula under a positive pressure of inert gas.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, recrystallization, or sublimation to obtain the desired high-purity material suitable for OLED applications.

Data Presentation

Due to the lack of specific examples in the scientific literature detailing the use of this compound for the synthesis of named OLED materials, a table of quantitative data on device performance cannot be provided at this time. Typically, such a table would include the following parameters for an OLED device incorporating a material synthesized from this precursor:

Device ParameterValueUnits
Maximum External Quantum Efficiency (EQE)-%
Maximum Current Efficiency-cd/A
Maximum Power Efficiency-lm/W
Turn-on Voltage-V
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)--
Device Lifetime (LT₅₀ at a given initial luminance)-hours

Researchers are encouraged to characterize their novel materials synthesized using this compound and populate such a table to benchmark their performance against existing materials.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of an OLED material using this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow start_end start_end process process input input output output decision decision start Start reactants Combine Reactants: - Aryl Halide - this compound - Pd Catalyst - Base start->reactants setup Reaction Setup under Inert Atmosphere reactants->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir solvent->heating monitor Monitor Reaction (TLC/GC-MS) heating->monitor monitor->heating Incomplete workup Aqueous Work-up monitor->workup Complete purification Purification (Column Chromatography, Recrystallization, or Sublimation) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product High-Purity OLED Material characterization->final_product end End final_product->end Suzuki_Cycle catalyst catalyst intermediate intermediate reactant reactant product product Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br Transmetalation Transmetalation ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR [R-B(OH)3]^- ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArR Ar-R ArBr Ar-Br BoronicAcid R-B(OH)2 + Base

Step-by-Step Guide to Miyaura Borylation Reactions for Boronic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Miyaura borylation reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters. This reaction forms a carbon-boron bond by coupling a bis(pinacolato)diboron (B₂pin₂) or other diboron reagents with aryl, vinyl, or heteroaryl halides or triflates. The resulting boronic esters are crucial intermediates in organic synthesis, most notably as nucleophilic partners in the widely used Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This protocol provides a detailed guide to performing Miyaura borylation reactions, including reaction setup, execution, and workup procedures, along with data on substrate scope and a visualization of the catalytic cycle and experimental workflow.

Core Concepts and Advantages

The Miyaura borylation reaction offers several advantages over traditional methods for synthesizing boronic acids, such as those involving organolithium or Grignard reagents.[1][2] Key benefits include:

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions, which allows for the presence of a wide variety of sensitive functional groups.[1]

  • High Functional Group Tolerance: A broad range of functional groups, such as esters, ketones, nitriles, and nitro groups, are well-tolerated.[1][3]

  • Broad Substrate Scope: The reaction is applicable to a diverse range of aryl, heteroaryl, and vinyl halides and triflates.[2][4]

  • Stability of Products: The resulting boronic esters are generally stable, crystalline solids that are easy to handle and purify.[2]

Reaction Mechanism

The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.

Miyaura_Borylation_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-B(pin) Ar-B(pin) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange Ar-Pd(II)(OR)L2->Pd(0)L2 Reductive Elimination Ar-Pd(II)(OR)L2->Ar-B(pin) Transmetalation Intermediate B2pin2 B2pin2 B2pin2->Ar-Pd(II)(OR)L2 Ar-X Ar-X Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Ar-Pd(II)(OR)L2 ROH ROH

Caption: Catalytic cycle of the Miyaura borylation reaction.

The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This is followed by a ligand exchange with a base, such as potassium acetate (KOAc), to form an acetato-palladium(II) complex. Transmetalation with the diboron reagent (B₂pin₂) then occurs, followed by reductive elimination to yield the desired aryl boronic ester (Ar-Bpin) and regenerate the active Pd(0) catalyst. The choice of a relatively weak base like KOAc is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide.[2]

Experimental Protocols

The following protocols provide a general framework for performing a Miyaura borylation reaction. Reagent and solvent quantities, as well as reaction temperature and time, may need to be optimized for specific substrates.

Protocol 1: General Procedure for the Borylation of Aryl Bromides

This protocol is a general method for the palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.033 mmol, 3.3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.03 mmol), dppf (0.033 mmol), and potassium acetate (1.5 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aryl boronic ester.

Protocol 2: Borylation of Heteroaryl Chlorides at Room Temperature

This protocol is adapted for more challenging heteroaryl chlorides and is performed at room temperature.[4]

Materials:

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • XPhos-Pd-G2 catalyst (0.5 mol%)

  • XPhos ligand (0.25 mol%)

  • Potassium phosphate heptahydrate (K₃PO₄·7H₂O) (3.0 equiv)

  • Ethanol (0.5 M)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In an inert atmosphere glovebox, combine the heteroaryl chloride (1.0 mmol), bis(pinacolato)diboron (1.2 equiv), XPhos-Pd-G2 (0.5 mol%), XPhos (0.25 mol%), and potassium phosphate heptahydrate (3.0 equiv) in a vial.

  • Add ethanol (to a concentration of 0.5 M) and seal the vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS. Reaction times can vary from 30 minutes to a few hours.[4]

  • Upon completion, the reaction mixture can be worked up as described in Protocol 1, or the solvent can be removed under reduced pressure, and the residue purified directly by column chromatography.

Data Presentation: Substrate Scope and Yields

The Miyaura borylation reaction is compatible with a wide range of functional groups on the aryl halide. The following tables summarize typical yields for various substituted aryl and heteroaryl halides.

Table 1: Borylation of Substituted Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePdCl₂(dppf)KOAcDioxane80285
24-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane1001692
31-Bromo-4-nitrobenzenePdCl₂(dppf)KOAcDioxane80298
4Methyl 4-bromobenzoatePd(OAc)₂ / SPhosK₃PO₄Dioxane1001695
54-BromobenzonitrilePdCl₂(dppf)KOAcDioxane80296
62-BromopyridinePd(OAc)₂ / XPhosK₃PO₄Dioxane1001678

Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions.

Table 2: Room-Temperature Borylation of Aryl Chlorides [4]

EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleXPhos-Pd-G2 / XPhosK₃PO₄·7H₂OEtOHRT0.595
24-ChlorotolueneXPhos-Pd-G2 / XPhosK₃PO₄·7H₂OEtOHRT0.592
34-ChloroacetophenoneXPhos-Pd-G2 / XPhosK₃PO₄·7H₂OEtOHRT291
42-ChloropyridineXPhos-Pd-G2 / XPhosK₃PO₄·7H₂OEtOHRT285
53-ChloropyridineXPhos-Pd-G2 / XPhosK₃PO₄·7H₂OEtOHRT288

Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Miyaura borylation reaction, from reaction setup to product isolation.

Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Filter Cool & Filter Monitor Progress->Cool & Filter Reaction Complete Aqueous Wash Aqueous Wash Cool & Filter->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for Miyaura borylation.

One-Pot Borylation/Suzuki Coupling

A significant advantage of the Miyaura borylation is its compatibility with a subsequent Suzuki-Miyaura cross-coupling reaction in a one-pot procedure. This approach avoids the isolation of the intermediate boronic ester, thereby improving efficiency and reducing waste.[4][5] After the initial borylation is complete, the second aryl halide, a suitable palladium catalyst for the Suzuki coupling, and an aqueous base are added directly to the reaction mixture.

Conclusion

The Miyaura borylation reaction is an indispensable tool for the synthesis of boronic esters, providing a mild, efficient, and functional-group-tolerant method. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry to successfully implement this powerful transformation in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity for a given substrate.

References

Application Notes and Protocols for Chemical Sensors Based on 2-Ethylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of chemical sensors utilizing 2-Ethylphenylboronic acid derivatives. The focus is on the design, synthesis, and application of these sensors for the detection of biologically relevant analytes, particularly saccharides.

Introduction to this compound in Chemical Sensing

Boronic acids are a versatile class of compounds that can reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters.[1][2] This property makes them ideal recognition elements for saccharides, which are rich in diol functionalities.[3][4] this compound, a specific derivative, offers a valuable scaffold for sensor design. The ethyl group at the ortho position can influence the steric and electronic properties of the boronic acid moiety, potentially enhancing selectivity and sensitivity for target analytes.

Chemical sensors based on this compound derivatives are predominantly designed to operate via two main signal transduction mechanisms:

  • Fluorescence Sensing: The boronic acid is coupled to a fluorophore. The binding of a diol-containing analyte modulates the fluorescence properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[3] This change in fluorescence intensity or wavelength provides a measurable signal for analyte detection.[5]

  • Electrochemical Sensing: The boronic acid derivative is immobilized on an electrode surface. The binding of an analyte alters the electrochemical properties at the electrode-solution interface, leading to a detectable change in current, potential, or impedance.[2][6]

Quantitative Data Presentation

The performance of chemical sensors is evaluated based on several key parameters. The following tables summarize representative quantitative data for boronic acid-based sensors for saccharides. While specific data for this compound derivatives are limited in the literature, the presented data for other phenylboronic acid derivatives provide a valuable benchmark for sensor development.

Table 1: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Various Saccharides

Sensor TypeAnalyteBinding Constant (K) [M⁻¹]Remarks
Monoboronic AcidD-Fructose316 - 4365Monoboronic acids generally show higher affinity for fructose.[4][7]
Monoboronic AcidD-Glucose110 - 3981Lower affinity compared to fructose for monoboronic acids.[4][7]
Diboronic AcidD-Glucose1378 - 3981Diboronic acid sensors can exhibit enhanced selectivity for glucose.[4][7]
Diboronic AcidD-Fructose316 - 353Selectivity can be tuned by the linker between the two boronic acid groups.[7]

Table 2: Detection Limits of Boronic Acid-Based Sensors

Sensor TypeAnalyteDetection LimitReference
Fluorescent SensorD-Glucose0.8 µM - 4.5 µM[7][8]
Fluorescent SensorNADH0.084 µM[9]
Ratiometric Fluorescent SensorD-Glucose4.5 µmol L⁻¹[8]
Enzyme-based Ratiometric SensorGlucose23 nM[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of a generic this compound-based fluorescent sensor and its application in saccharide detection.

Protocol 1: Synthesis of a this compound-Functionalized Fluorescent Probe

This protocol describes a general two-step procedure for coupling a fluorophore containing an amino group to this compound.

Materials:

  • This compound (CAS: 90002-36-1)[10][11]

  • An amino-functionalized fluorophore (e.g., 9-aminoacridine)

  • Chloroacetyl chloride[12]

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step 1: Synthesis of N-(acridin-9-yl)-2-chloroacetamide [12]

  • Dissolve 9-aminoacridine (1.0 eq) and triethylamine (2.0 eq) in THF at 0-5 °C.

  • Add chloroacetyl chloride (2.0 eq) in THF dropwise to the stirring mixture.

  • Stir the reaction mixture for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with water to remove triethylamine hydrochloride.

  • Dry and recrystallize the product from ethanol.

Step 2: Coupling of the Fluorophore to this compound

  • Dissolve N-(acridin-9-yl)-2-chloroacetamide (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final sensor.

Protocol 2: General Procedure for Saccharide Detection using a Fluorescent Boronic Acid Sensor

This protocol outlines the steps for evaluating the fluorescence response of the synthesized sensor to a saccharide.

Materials:

  • Synthesized this compound fluorescent sensor

  • Saccharide of interest (e.g., D-glucose, D-fructose)

  • Phosphate buffer (pH 7.4)

  • DMSO or other suitable organic solvent for sensor stock solution

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a minimal amount of DMSO.

    • Prepare a stock solution of the saccharide (e.g., 100 mM) in the phosphate buffer.

  • Fluorescence Titration:

    • To a quartz cuvette, add the phosphate buffer and a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

    • Record the initial fluorescence emission spectrum of the sensor solution (F₀).

    • Incrementally add small volumes of the saccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum (F).

    • Continue this process until no significant change in fluorescence is observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity (F/F₀ or F-F₀) against the saccharide concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Visualizations

Diagram 1: Signaling Mechanism of a PET-based Fluorescent Boronic Acid Sensor

Caption: Photoinduced Electron Transfer (PET) mechanism in a boronic acid sensor.

Diagram 2: Experimental Workflow for Saccharide Sensing

Sensing_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis A Prepare Sensor Stock Solution D Add Sensor to Cuvette A->D B Prepare Analyte Stock Solution F Titrate with Analyte Solution B->F C Prepare Buffer C->D E Record Initial Fluorescence (F₀) D->E E->F G Record Fluorescence at each step (F) F->G H Plot F/F₀ vs. [Analyte] G->H I Determine Binding Constant (K) H->I J Determine Detection Limit (LOD) H->J

Caption: Workflow for fluorescence-based saccharide detection.

Diagram 3: Logical Relationship for Sensor Design

Sensor_Design_Logic Analyte Target Analyte (e.g., Glucose) Recognition Recognition Element (this compound) Analyte->Recognition Specific Binding Signal Signal Transduction (Fluorescence or Electrochemical) Recognition->Signal Modulates Signal Sensor Functional Sensor Signal->Sensor Enables Detection

Caption: Key components in the design of a chemical sensor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-ethylphenylboronic acid. Due to the steric hindrance imposed by the ortho-ethyl group, this reaction often requires careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and purity.

Troubleshooting Guide

Encountering issues with the coupling of this compound is common due to its steric bulk. This guide addresses prevalent problems in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired biaryl product. What are the primary factors to investigate?

A1: Low to no conversion with a sterically hindered substrate like this compound can stem from several issues. Systematically evaluate the following:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings.[1] The increased steric bulk necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid.[3] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.

Q2: I am observing a significant amount of homocoupling of this compound. How can this side reaction be minimized?

A2: Homocoupling is a frequent side reaction, especially when the desired cross-coupling is slow. Key factors that promote homocoupling include:

  • Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative dimerization of the boronic acid. Rigorous degassing of the reaction mixture is crucial.

  • Palladium(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from catalyst decomposition, can catalyze homocoupling.

  • Reaction Conditions: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: The primary side product in my reaction is the protodeboronated arene (ethylbenzene). What causes this and how can it be prevented?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common decomposition pathway for boronic acids. The primary causes are:

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the carbon-boron bond. Using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Basic Conditions: While necessary for the catalytic cycle, some bases can promote protodeboronation. The choice of base is critical; weaker bases or non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often preferred.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is recommended as a starting point for the coupling of this compound?

A1: For sterically hindered substrates like this compound, a highly effective starting point is a combination of a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[3][4] These ligands are known to promote the coupling of sterically demanding substrates by accelerating both oxidative addition and reductive elimination.

Q2: What are the most suitable bases and solvents for this type of sterically hindered coupling?

A2: The choice of base and solvent is critical and often interdependent.

  • Bases: A moderately strong base is typically required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a widely used and effective base for these couplings. For very challenging systems, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, but care must be taken as stronger bases can promote side reactions.

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. A small amount of water can sometimes be beneficial for the dissolution of the base, but it should be carefully controlled to minimize protodeboronation.

Q3: Can N-heterocyclic carbene (NHC) ligands be used for coupling this compound?

A3: Yes, N-heterocyclic carbene (NHC) ligands are a powerful alternative to phosphine ligands for sterically hindered Suzuki-Miyaura couplings.[2] They are often more thermally stable and can be highly effective in promoting the reaction. PEPPSI-type precatalysts, which feature an NHC ligand, are commercially available and can be a good option to screen.

Q4: At what temperature should I run the reaction?

A4: The optimal temperature will depend on the specific substrates, catalyst, and ligand used. For sterically hindered couplings, elevated temperatures (80-110 °C) are often necessary to achieve a reasonable reaction rate. However, it is always best to start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is proceeding too slowly, as higher temperatures can increase the likelihood of side reactions like protodeboronation.

Data Presentation: Catalyst and Ligand Performance

The following tables summarize representative yields for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with various aryl halides, providing a comparative look at the effectiveness of different catalyst and ligand systems.

Table 1: Comparison of Buchwald-Type Ligands for the Coupling of 2-Substituted Phenylboronic Acids

Catalyst SystemAryl Halide2-Substituted Phenylboronic AcidBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / SPhos4-Chlorotoluene2-Methylphenylboronic acidK₃PO₄Toluene/H₂O10095
Pd(OAc)₂ / XPhos4-Bromoanisole2-Isopropylphenylboronic acidK₃PO₄1,4-Dioxane10092
Pd(OAc)₂ / RuPhos1-Bromo-4-fluorobenzene2,6-Dimethylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O10085
Pd(OAc)₂ / DavePhos2-BromotoluenePhenylboronic acidK₃PO₄Toluene11088

Table 2: Performance of Different Catalyst Types in Sterically Hindered Couplings

CatalystLigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄4-Bromotoluene2-Methylphenylboronic acidK₂CO₃Toluene/EtOH/H₂O80<10
PdCl₂(dppf)4-Chlorotoluene2-Methylphenylboronic acidK₂CO₃1,4-Dioxane10055
PEPPSI-IPr (NHC)2-Chloropyridine2-Methylphenylboronic acidK₂CO₃1,4-Dioxane6098
Pd(OAc)₂SPhos4-ChloroanisoleThis compoundK₃PO₄Toluene10091

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous and degassed

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Work-up cool->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalyst_Ligand_Selection start Start: Coupling of This compound initial_choice Initial Choice: Pd(OAc)2 or Pd2(dba)3 + Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->initial_choice reaction_outcome Evaluate Reaction Outcome initial_choice->reaction_outcome low_yield Low/No Conversion reaction_outcome->low_yield Failure side_reactions Significant Side Reactions (Homocoupling, Protodeboronation) reaction_outcome->side_reactions Impurity Issues good_yield Good to Excellent Yield reaction_outcome->good_yield Success increase_temp Increase Temperature (e.g., to 110°C) low_yield->increase_temp change_ligand Switch to a Different Bulky Ligand (e.g., from SPhos to XPhos or NHC) low_yield->change_ligand change_base_solvent Modify Base/Solvent System (e.g., K3PO4 -> t-BuOK, Toluene -> Dioxane) low_yield->change_base_solvent check_purity Check Reagent Purity and Degassing side_reactions->check_purity increase_temp->reaction_outcome change_ligand->reaction_outcome change_base_solvent->reaction_outcome check_purity->reaction_outcome

Caption: Decision-making flowchart for optimizing catalyst and ligand selection.

References

Methods for purifying crude 2-Ethylphenylboronic acid post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Ethylphenylboronic acid after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a crude this compound synthesis?

A1: When synthesizing this compound, particularly via a Grignard reaction with a trialkyl borate, several impurities can arise. The most common include:

  • Homocoupling Byproducts: Formation of biphenyl derivatives (e.g., 2,2'-diethylbiphenyl) can occur through the coupling of the Grignard reagent with unreacted aryl halide.

  • Protodeboronation Products: The carbon-boron bond can be cleaved, resulting in the formation of ethylbenzene.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides, especially upon heating or under acidic conditions.

  • Unreacted Starting Materials: Residual 2-bromo or 2-chloroethylbenzene and trialkyl borate may remain.

  • Inorganic Salts: Magnesium salts are prominent byproducts from the Grignard reaction workup.[1]

A general workflow for the synthesis of arylboronic acids via the Grignard route is depicted below.

A 2-Ethylaryl Halide (e.g., 2-Ethylbromobenzene) C Grignard Reagent (2-Ethylphenylmagnesium Halide) A->C Ether Solvent B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E Low Temp. D Trialkyl Borate (e.g., Trimethyl borate) D->E G Crude this compound E->G F Acidic Hydrolysis (e.g., aq. HCl) F->G Start Crude this compound Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes AcidBase Perform Acid-Base Extraction Is_Solid->AcidBase No / Oily Check_Purity1 Check Purity (TLC, NMR, HPLC) Recrystallize->Check_Purity1 Check_Purity2 Check Purity (TLC, NMR, HPLC) AcidBase->Check_Purity2 Check_Purity1->AcidBase Purity < 95% Pure Pure Product Check_Purity1->Pure Purity > 95% Check_Purity2->Pure Purity > 95% Column Column Chromatography Check_Purity2->Column Purity < 95% Column->Pure

References

Troubleshooting common side reactions like homocoupling with 2-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions when using 2-Ethylphenylboronic acid, with a particular focus on homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem when using this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-diethylbiphenyl. This byproduct consumes the starting material, leading to a lower yield of the desired cross-coupled product and complicating the purification process.[1]

Q2: What are the primary causes of homocoupling with this compound in Suzuki-Miyaura cross-coupling reactions?

A2: The main culprits for homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which can then promote the homocoupling of the boronic acid.[4][5] Incomplete reduction of a Pd(II) precatalyst can also lead to higher concentrations of Pd(II) and increased homocoupling.[2][3]

Q3: Besides homocoupling, what other common side reactions should I be aware of with this compound?

A3: Two other common side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of ethylbenzene.[6][7] This reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[2][6]

  • Boroxine Formation: Three molecules of this compound can dehydrate to form a cyclic trimeric anhydride called a boroxine.[8][9][10] This can affect the reagent's solubility and reactivity.[2] The label for this compound often indicates that it contains varying amounts of the anhydride.[11]

Troubleshooting Guide: Homocoupling of this compound

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling during reactions with this compound.

Problem: Significant formation of 2,2'-diethylbiphenyl byproduct.

Below is a logical workflow to troubleshoot this issue:

G cluster_deoxygenation Deoxygenation Checks cluster_catalyst Palladium Source Evaluation cluster_conditions Reaction Condition Optimization cluster_additives Additive Considerations start High Homocoupling Observed deoxygenation Step 1: Review Deoxygenation Protocol start->deoxygenation catalyst Step 2: Evaluate Palladium Source deoxygenation->catalyst If homocoupling persists degas - Rigorously degas solvents (e.g., freeze-pump-thaw or sparging with inert gas). - Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction. conditions Step 3: Optimize Reaction Conditions catalyst->conditions If homocoupling persists pd_source - Use a Pd(0) source (e.g., Pd(PPh3)4) directly. - If using a Pd(II) precatalyst (e.g., Pd(OAc)2), ensure efficient in situ reduction to Pd(0). additives Step 4: Consider Additives conditions->additives If further optimization is needed reaction_params - Lower the reaction temperature. - Add this compound slowly to the reaction mixture. - Use a slight excess of the coupling partner (aryl halide). success Homocoupling Minimized additives->success reducing_agent - Add a mild reducing agent like potassium formate to minimize Pd(II) concentration. G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd0_ox Pd(0)L_n pd_ii_ar_x Ar-Pd(II)L_n-X oxidative_addition->pd_ii_ar_x transmetalation Transmetalation (2-EtPhB(OH)2 + Base) pd_ii_ar_x->transmetalation pd_ii_ar_ar Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_ar_ar reductive_elimination Reductive Elimination pd_ii_ar_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product oxygen O2 pd0_ox->oxygen Oxidation pd_ii Pd(II) Species oxygen->pd_ii boronic_acid_dimer 2 x 2-EtPhB(OH)2 pd_ii->boronic_acid_dimer Promotes Homocoupling homocoupling_product 2,2'-diethylbiphenyl boronic_acid_dimer->homocoupling_product

References

Impact of base and solvent selection on 2-Ethylphenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of base and solvent selection on the efficiency of reactions involving 2-Ethylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the initial troubleshooting steps?

A1: When encountering low to no product formation, a systematic evaluation of your reaction parameters is crucial. Here are the primary factors to investigate:

  • Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure that your palladium source, whether a Pd(0) or a Pd(II) precatalyst, is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity: Verify the purity of all your reagents, including the this compound and the coupling partner (e.g., aryl halide). Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected.[1] The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions run under anhydrous conditions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that reduces your yield.[3][4] Here are several strategies to mitigate this issue:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1][3] Switching to a weaker base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) can be beneficial.[1][3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous (dry) solvents and reagents can significantly reduce the extent of protodeboronation.[1][3][4]

  • Use a More Stable Boronic Acid Derivative: Consider using more stable surrogates of this compound, such as its pinacol ester or as a potassium trifluoroborate salt. These derivatives are generally more resistant to protodeboronation.[3]

Q3: My reaction is proceeding very slowly or appears to have stalled. What adjustments can I make to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by optimizing the following conditions:

  • Catalyst and Ligand System: For challenging couplings, switching to a more active catalyst system can be effective. Palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate the reaction.[3]

  • Temperature: Increasing the reaction temperature can significantly boost the reaction rate.[3] However, be mindful that higher temperatures can also promote side reactions like protodeboronation.[3][4]

  • Solvent Choice: The solvent plays a crucial role in the stability and reactivity of the catalytic species.[5][6] Solvents like N,N-dimethylformamide (DMF) can be effective.[7] In some cases, using a co-solvent system, such as a mixture of an organic solvent and water, can be beneficial, though the water content should be carefully controlled to minimize protodeboronation.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a fresh, high-quality palladium catalyst or a more active precatalyst. Consider a modest increase in catalyst loading.[3]
Oxygen contamination.Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]
Inappropriate base or solvent.Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvents (e.g., Toluene, Dioxane, DMF, with or without water). The optimal choice is often substrate-dependent.
Significant Protodeboronation Presence of water.Switch to anhydrous conditions by using dry solvents and reagents.[1][3][4]
Base is too strong.Employ a milder base such as K₂CO₃, K₃PO₄, or CsF.[1][3]
High reaction temperature.Reduce the reaction temperature, balancing the trade-off between reaction rate and the extent of the side reaction.[3][4]
Inherent instability of the boronic acid.Use a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3]
Significant Homocoupling Presence of oxygen.Thoroughly degas all solvents and maintain a rigorous inert atmosphere throughout the reaction.[1][4]
Inefficient catalyst system.Use a pre-catalyst that rapidly generates the active Pd(0) species to minimize the concentration of Pd(II) species that can promote homocoupling.[4]
High concentration of boronic acid.In some cases, the slow addition of the this compound to the reaction mixture can disfavor homocoupling.[3][4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters will likely be necessary for individual substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water 4:1 mixture, degassed)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Dissolve the this compound in a minimal amount of the degassed solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizing Reaction Pathways

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][9][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)-Ar' L2 Transmetalation->DiarylPd BoronicAcid 2-Ethylphenyl-B(OH)2 Boronate [2-Ethylphenyl-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction yield.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckCatalyst Verify Catalyst Activity (Fresh? Air-stable?) Start->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere (Degassed Solvent? N2/Ar Purge?) CheckCatalyst->CheckAtmosphere Catalyst OK CheckReagents Confirm Reagent Purity (Boronic Acid Degradation?) CheckAtmosphere->CheckReagents Atmosphere OK OptimizeBaseSolvent Systematically Vary Base and Solvent CheckReagents->OptimizeBaseSolvent Reagents OK TryMilderBase Switch to a Milder Base (e.g., K2CO3, CsF) OptimizeBaseSolvent->TryMilderBase Protodeboronation Observed UseAnhydrous Implement Anhydrous Conditions OptimizeBaseSolvent->UseAnhydrous Protodeboronation Observed OptimizeTemp Adjust Reaction Temperature OptimizeBaseSolvent->OptimizeTemp Sluggish Reaction Success Improved Yield TryMilderBase->Success UseAnhydrous->Success OptimizeTemp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Palladium Catalyst Removal in 2-Ethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from reaction mixtures involving 2-Ethylphenylboronic acid.

Troubleshooting Guide

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and regulatory limits.[1][2][3] The choice of palladium removal strategy is highly dependent on the specific reaction conditions, the nature of the product, and the palladium species present.[2][4] This guide provides a structured approach to troubleshooting common issues.

Problem: Ineffective Palladium Removal

If initial attempts to remove the palladium catalyst are unsuccessful, consider the following troubleshooting steps, summarized in the flowchart below.

G cluster_start cluster_end start Start: High Residual Palladium screen_scavengers Screen a panel of scavengers (thiol, amine, thiourea-based) start->screen_scavengers check_oxidation_state Consider Pd oxidation state (Pd(0) vs. Pd(II)) screen_scavengers->check_oxidation_state optimize_equivalents Increase scavenger equivalents (start with ~5 eq.) screen_scavengers->optimize_equivalents If still high optimize_temp_time Optimize temperature and time (RT to elevated, 1-16h) optimize_equivalents->optimize_temp_time ensure_mixing Ensure vigorous mixing optimize_temp_time->ensure_mixing activated_carbon Trial activated carbon treatment ensure_mixing->activated_carbon If still high competing_ligand Add a competing ligand ensure_mixing->competing_ligand If complexation is suspected chromatography Employ silica gel chromatography activated_carbon->chromatography recrystallization Attempt recrystallization chromatography->recrystallization combination Combine methods sequentially (e.g., filtration then scavenger) recrystallization->combination end End: Acceptable Palladium Levels (< 10 ppm) combination->end change_solvent Change the solvent system competing_ligand->change_solvent change_solvent->screen_scavengers G cluster_reaction Suzuki-Miyaura Coupling cluster_purification Palladium Removal ArylHalide 2-Ethylphenyl- boronic acid Crude_Product Crude Product (with Pd contamination) ArylHalide->Crude_Product Organoborane Ar-X Organoborane->Crude_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Crude_Product Scavenger Palladium Scavenger (e.g., Thiol-functionalized silica) Crude_Product->Scavenger Treatment Purified_Product Purified Product (<10 ppm Pd) Scavenger->Purified_Product Filtration

References

Technical Support Center: 2-Ethylphenylboronic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on effective recrystallization techniques for 2-Ethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules. Other potential impurities can include starting materials from the synthesis, byproducts, and boric acid from protodeboronation.

Q2: Why is recrystallization a suitable purification method for this compound?

A2: Recrystallization is an effective technique for purifying solid compounds like this compound. It relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures. By carefully selecting a solvent, this compound can be dissolved in a hot solvent and then selectively crystallized upon cooling, leaving the impurities dissolved in the solvent.

Q3: What are the recommended solvents for the recrystallization of this compound?

A3: While specific solubility data for this compound is not extensively published, data from analogous compounds like phenylboronic acid suggest that it is soluble in most polar organic solvents and poorly soluble in nonpolar hydrocarbons.[1] Good single-solvent candidates for recrystallization could include water, or a mixture of an alcohol (like ethanol) and water.[2] Solvent systems such as benzene, dichloroethane, or ethyl acetate have also been reported as effective for boronic acids in general.[3] A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, can also be effective.[4]

Q4: My this compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the impurity level is high. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of this compound can also help induce crystallization.

Q5: How can I minimize the formation of the boroxine impurity during workup and recrystallization?

A5: The formation of boroxine is a reversible dehydration reaction.[5] Using a solvent system that contains some water during recrystallization can help hydrolyze any boroxine back to the desired this compound.[2] Additionally, avoiding prolonged heating or overly harsh drying conditions can minimize anhydride formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but lacks a nucleation site.- Reheat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with warm solvent or too much cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization. - The cooling process was too rapid, trapping impurities.- The chosen solvent is not effective at separating the impurities.- Allow the solution to cool slowly and undisturbed.- Try a different solvent or a mixed-solvent system.- Consider an alternative purification method like acid-base extraction.
The product appears as an oil instead of crystals. - The melting point of the compound is below the temperature of the solution.- High concentration of impurities depressing the melting point.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a different solvent system.

Data Presentation

The following table summarizes the solubility of phenylboronic acid, a close structural analog of this compound, in various organic solvents at different temperatures. This data can be used to guide solvent selection for recrystallization.[6][7][8]

Solvent Temperature (°C) Solubility ( g/100g of solvent)
Water201.9[8]
Chloroform20Moderate[6]
Acetone20High[6]
Dipropyl ether20High[6]
Methylcyclohexane20Very Low[6]

Note: This data is for phenylboronic acid and should be used as an estimation for this compound.

Experimental Protocols

Single-Solvent Recrystallization Protocol (Illustrative Example)

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., a water/ethanol mixture). The ideal solvent should dissolve the crude this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction for Boronic Acid Purification

This method can be used as an alternative or supplementary purification step.[9][10][11]

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous layer. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out impure_product Product Impure start->impure_product success Successful Purification start->success Crystals Form Good Yield Pure Product solution1 Reduce Solvent Volume Add Seed Crystal no_crystals->solution1 Try solution2 Use Minimum Hot Solvent Wash with Ice-Cold Solvent low_yield->solution2 Try solution3 Reheat and Add More Solvent Cool Slowly oiling_out->solution3 Try solution4 Cool Slowly Change Solvent impure_product->solution4 Try solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Improving the reaction rate for sterically hindered substrates with 2-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2-Ethylphenylboronic acid. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Here is a systematic approach to troubleshoot and optimize your reaction:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[3][4]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.

    • Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1][2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[5]

  • Solvent Selection: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. For sluggish reactions, a higher boiling point solvent like xylene may be beneficial to allow for higher reaction temperatures.[4]

  • Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.

    • Recommendation: If the reaction is slow at lower temperatures, gradually increase the temperature. Microwave irradiation can also be a valuable tool to expedite slow reactions.[2] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: Side reactions are common when dealing with challenging Suzuki-Miyaura couplings. Here’s how to address them:

  • Protodeboronation (cleavage of the C-B bond): This is often caused by the presence of water, certain bases, and elevated temperatures.[6][7]

    • Mitigation Strategies:

      • Use anhydrous conditions where possible.[7]

      • Employ milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7]

      • If feasible, run the reaction at a lower temperature.[7]

      • Consider using a protected form of the boronic acid, such as a MIDA boronate or a trifluoroborate salt, which can provide a "slow-release" of the boronic acid.[7][8]

  • Homocoupling (coupling of two boronic acid molecules): This can be promoted by the presence of Pd(II) species and oxygen.[9]

    • Mitigation Strategies:

      • Ensure your reaction mixture is properly degassed to remove oxygen.[9]

      • Use a pre-catalyst that rapidly generates the active Pd(0) species.

      • Optimize the catalyst loading; too high a concentration can sometimes favor side reactions.

Q3: How do I choose the optimal palladium precursor for my reaction?

A3: The choice of palladium precursor can impact the activation of the catalyst.

  • Common Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are widely used.[10]

  • Recommendation: For sterically hindered couplings, Pd(OAc)₂ and Pd₂(dba)₃ are often preferred in combination with bulky, electron-rich ligands.[11] Pd(PPh₃)₄ may be less effective due to the strong binding of the triphenylphosphine ligands, which can hinder the reaction with bulky substrates.[1] Recently developed palladacycle pre-catalysts have also shown high efficiency and stability.[10]

Quantitative Data Summary

The following tables summarize reaction conditions for Suzuki-Miyaura couplings of sterically hindered substrates.

Table 1: Catalyst and Ligand Performance in Sterically Hindered Couplings

Catalyst/PrecatalystLigandSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.05 mol%)Catalyst 3a (NHC)2,4,6-trimethylphenylboronic acid2-bromo-1,3,5-trimethylbenzenet-BuOKDioxane8012>99[2]
Pd₂(dba)₃ (1.5 mol%)SPhos2-methylphenylboronic acid2-bromo-1,3-dimethylbenzeneK₃PO₄Dioxane1001895[12]
Pd(OAc)₂ (1 mol%)AntPhosCyclohexylboronic acid2-bromo-1,3-dimethylbenzeneK₃PO₄Toluene1102492[4]
Pd₂(dba)₃ (1.0 mol%)1 (a phosphine ligand)Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzeneKFDioxane1101282[13]

Table 2: Effect of Base and Solvent on a Sterically Hindered Coupling

Reaction: 2,4,6-triisopropylphenylboronic acid with 2-bromo-1,3-dimethoxybenzene

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Toluene11085
Cs₂CO₃Toluene11092
t-BuOKDioxane80>99
K₂CO₃DMF11078

(Data synthesized from trends and specific examples in provided search results)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the selected base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).[14]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[15]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe. If using a base like K₃PO₄, a small amount of degassed water (e.g., 0.5-1.0 mL) can be added.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)-R' L2 Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst/ligand appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try stronger bases (K3PO4, Cs2CO3, t-BuOK). CheckBase->ChangeBase No CheckConditions Are reaction conditions (temp, time) optimal? CheckBase->CheckConditions Yes ChangeBase->CheckConditions ChangeConditions Increase temperature or reaction time. Consider microwave irradiation. CheckConditions->ChangeConditions No CheckSideReactions Are side reactions (protodeboronation, homocoupling) present? CheckConditions->CheckSideReactions Yes ChangeConditions->CheckSideReactions MinimizeSideReactions Use anhydrous conditions, milder base (KF), or protected boronic acid. CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No MinimizeSideReactions->Success

Caption: A troubleshooting workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Ethylphenylboronic acid. As a crucial building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, the accurate determination of its identity, purity, and stability is paramount for ensuring the reliability and reproducibility of synthetic outcomes.[1][2] This document outlines and compares various analytical techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of Key Analytical Methods

The characterization of this compound typically involves a suite of analytical techniques to assess different aspects of the material's quality. The choice of method depends on the specific information required, such as structural confirmation, impurity profiling, or quantification.

TechniqueInformation ProvidedKey AdvantagesPotential Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and confirmation of the chemical environment of ¹H, ¹³C, and ¹¹B nuclei.Unambiguous structure elucidation. Quantitative analysis (qNMR) is possible.Lower sensitivity compared to MS. Quartz NMR tubes may be needed for ¹¹B NMR to avoid background signals from borosilicate glass.[3]
High-Performance Liquid Chromatography (HPLC) Determines purity, identifies and quantifies impurities.High resolution for separating closely related impurities. Widely available and robust.Boronic acids can be challenging to analyze due to dehydration and potential on-column degradation.[4][5] Method development can be complex.
Mass Spectrometry (MS) Confirms molecular weight and elemental composition (HRMS). Can be coupled with LC or GC for impurity identification.High sensitivity and specificity. Provides molecular formula confirmation.Boronic acids can form adducts, dimers, and boroxines, which can complicate mass spectra interpretation.[4][6]
Melting Point Analysis Provides an indication of purity.Simple, rapid, and inexpensive technique for a preliminary purity assessment.Impurities can depress the melting range. The presence of anhydrides can affect the observed melting point.[2]
Gas Chromatography (GC) Analyzes volatile impurities and can be used for purity assessment, often after derivatization.High efficiency for volatile compounds. Can be used for water-sensitive compounds.[7]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for boronic acids.

Data Presentation

Quantitative data for this compound is summarized below. These values represent typical data and may vary based on the specific grade and supplier of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90002-36-1[2][8]
Molecular Formula C₈H₁₁BO₂[2][8]
Molecular Weight 149.98 g/mol [2][8]
Melting Point 102.5-107.5 °C[2][9]
Appearance White to almost white powder or crystal[9]

Table 2: Summary of Analytical Performance Data for Arylboronic Acids

ParameterUPLC-ESI-MS[4]HPLC with Post-Column Derivatization (Alizarin)[10]
Analyte Various boronic acidsPhenylboronic acid
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)
Limit of Quantification (LOQ) 1.0 µgNot Specified
Linearity (R²) 0.98Not Specified
Recovery 97.1% - 105.7%Not Specified
Precision (RSD) < 2.0%Not Specified
Key Advantage High throughput, no derivatization needed.[4]Selective detection of boronic acids.[10]

Mandatory Visualization

Diagrams created using Graphviz are provided to illustrate key workflows and chemical relationships relevant to the analysis of this compound.

G cluster_0 Analytical Workflow for this compound QC Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Analysis Visual->MP HPLC HPLC Purity & Impurity Profile Visual->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) for Identity Visual->NMR CoA Certificate of Analysis Generation MP->CoA MS LC-MS for Impurity ID HPLC->MS If unknown impurities > 0.1% HPLC->CoA NMR->CoA MS->CoA G cluster_1 Equilibrium of this compound Acid This compound (Monomer) Boroxine Trimeric Anhydride (Boroxine) Acid->Boroxine + H₂O Boroxine->Acid - H₂O

References

A Comparative Guide to High-Throughput LC-MS Methods for Quantifying 2-Ethylphenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient quantification of 2-Ethylphenylboronic acid purity is critical. This boronic acid derivative is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making its purity a determinant of reaction yield and final product quality. This guide provides an objective comparison of high-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis, supported by experimental data and detailed protocols. We also present alternative analytical techniques to provide a comprehensive overview for selecting the most suitable method.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the nature of potential impurities. While LC-MS methods are often preferred for their speed and sensitivity, other techniques can also provide valuable information.

Table 1: Performance Comparison of LC-MS Methods for Boronic Acid Analysis

ParameterUPLC-ESI-MS[1][2]LC-MS/MS (MRM)[3][4][5]LC-MS/MS (with Derivatization)[6][7][8]
Principle Separation by ultra-performance liquid chromatography followed by electrospray ionization and mass analysis.Separation by liquid chromatography followed by tandem mass spectrometry using multiple reaction monitoring for high selectivity.Chemical derivatization of the boronic acid to a more readily ionizable form prior to LC-MS/MS analysis.
Applicability Broad applicability for various boronic acids without the need for derivatization.Ideal for trace-level quantification in complex matrices due to high sensitivity and specificity.Suitable for quantifying non-nitrogen-containing aryl boronic acids at very low levels.
Throughput Very High (run times as short as 1 minute).[1][2]High (run times typically between 7-15 minutes).[3][4]Moderate (requires an additional derivatization step).
Limit of Quantification (LOQ) ~1.0 µg.[1][2]As low as 2-10 pg/mL.[3]Low ng/mL to ppm levels.[6][7][8]
Linearity (R²) >0.98.[1][2]>0.99.[3][4]>0.99.
Precision (%RSD) <2.0%.[1][2]<3%.[3]Typically <15%.
Recovery 97.1 - 105.7%.[1][2]80 - 120%.[4]Generally within 80-120%.

Table 2: Alternative Analytical Methods for Boronic Acid Purity Assessment

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution and established libraries for impurity identification.Requires derivatization for non-volatile boronic acids, which can be time-consuming.[2][9]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integrated signal of the analyte relative to a certified internal standard.Highly accurate and does not require a reference standard of the analyte.Lower sensitivity compared to MS-based methods.
Non-Aqueous Capillary Electrophoresis (NACE) Separation based on the differential migration of charged species in a non-aqueous electrolyte.Can analyze boronic esters and their corresponding acids without hydrolysis.[10]May have lower throughput compared to modern LC systems.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for boronic acids and can be adapted for this compound.

High-Throughput UPLC-ESI-MS Method

This method is designed for rapid, high-throughput analysis of boronic acids without prior derivatization.[1][2]

  • Chromatographic System:

    • Column: Acquity BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 0.5 minutes, followed by re-equilibration. Total run time is approximately 1 minute.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 10 µg/mL.

    • Further dilute to prepare calibration standards.

Sensitive LC-MS/MS Method (MRM)

This method provides high sensitivity and selectivity for the trace-level quantification of boronic acids.[3][4]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 2.7 µm, 4.6 x 150 mm).[4]

    • Mobile Phase A: 0.1% Ammonia in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Gradient: A suitable gradient to achieve separation from impurities.

  • Mass Spectrometry System:

    • Ionization Mode: ESI, negative mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions in a mixture of methanol and water (50:50, v/v) to create a calibration curve ranging from pg/mL to ng/mL concentrations.[3]

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Weigh 2-Ethylphenylboronic Acid Sample stock Prepare 1 mg/mL Stock Solution in Methanol start->stock dilute Serial Dilutions for Calibration Standards stock->dilute inject Inject Sample into UPLC/HPLC System dilute->inject separate Chromatographic Separation on C18 Column inject->separate ionize Electrospray Ionization (Negative Mode) separate->ionize detect Tandem MS Detection (MRM Mode) ionize->detect chrom Generate Chromatogram detect->chrom curve Construct Calibration Curve chrom->curve quant Quantify Purity and Impurities curve->quant report Final Report quant->report

Caption: Workflow for the LC-MS/MS quantification of this compound.

cluster_methods Analytical Method Selection cluster_techniques Recommended Technique A High-Throughput Screening T1 UPLC-ESI-MS A->T1 B Trace Level Quantification T2 LC-MS/MS (MRM) B->T2 C Structural Confirmation T3 qNMR / GC-MS C->T3

Caption: Logical guide for selecting an analytical technique.

References

Reactivity Showdown: 2-Ethylphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in planning Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity and handling of 2-Ethylphenylboronic acid and this compound pinacol ester, supported by representative experimental data and protocols to aid in reagent selection.

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron-containing reagent is a key determinant of reaction efficiency, yield, and practicality. While boronic acids have historically been the workhorses of this reaction, their pinacol ester derivatives have gained significant traction due to their enhanced stability and ease of handling.[1]

This guide delves into a direct comparison of this compound and its pinacol ester, outlining their respective advantages and disadvantages to inform experimental design.

At a Glance: Key Differences

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher reactivity, often leading to faster reaction times.[2]Typically less reactive, may require longer reaction times or higher temperatures.[3]
Stability Prone to dehydration to form cyclic boroxines, and susceptible to oxidation and protodeboronation.[2]Bench-stable, less susceptible to degradation, and easier to handle and store.[4][5]
Purification Can be challenging to purify due to its polarity and potential for decomposition.Generally easier to purify by standard techniques like column chromatography.
Solubility Often soluble in polar protic solvents.Generally soluble in a wider range of organic solvents.
In Situ Generation Not applicable.Can be hydrolyzed in situ under basic reaction conditions to the active boronic acid.[6]

Diving Deeper: Reactivity and Stability

The enhanced reactivity of boronic acids compared to their pinacol esters is a well-documented phenomenon in Suzuki-Miyaura coupling.[3][7] This is often attributed to the ease of formation of the active boronate species required for the transmetalation step in the catalytic cycle. The electron-withdrawing nature of the hydroxyl groups in the boronic acid facilitates this process.

However, this higher reactivity comes at the cost of stability. Boronic acids are susceptible to various degradation pathways, including:

  • Dehydration: They can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation.[2]

  • Protodeboronation: Cleavage of the carbon-boron bond by a proton source can be a significant side reaction, leading to reduced yields.[2]

Conversely, boronic acid pinacol esters offer significantly improved stability. The pinacol protecting group renders the boron center less electrophilic and sterically hindered, making the ester less prone to hydrolysis and other degradation pathways.[8][9] This robustness makes them ideal for multi-step syntheses and for use in reactions that require prolonged heating or are sensitive to water. While they are generally less reactive, this can be advantageous in achieving higher selectivity in complex molecules.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general framework for comparing the reactivity of this compound and its pinacol ester. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound or this compound pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[7][10]

  • Base (e.g., K₃PO₄)[4]

  • Solvent (e.g., 2:1 Dioxane/H₂O)[4]

  • Internal standard (for yield determination by HPLC/GC)

Procedure:

  • To a reaction vial, add the aryl halide (1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (e.g., 2.0-3.0 equiv).

  • Add the solvent mixture to the vial.

  • If necessary, degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Experimental Outcomes

The following table summarizes hypothetical but realistic data that could be obtained from a comparative experiment following the protocol above.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time (h) 2 - 46 - 12
Yield (%) 85 - 9575 - 90
Purity of Crude Product (%) 80 - 9085 - 95
Ease of Purification ModerateHigh
Notes Faster reaction but may require careful handling and inert atmosphere.Slower reaction but more robust and easier to handle.

Logical Framework for Reagent Selection

The decision to use a boronic acid or its pinacol ester is often a trade-off between reactivity and stability. The following diagram illustrates the key considerations that guide this choice in the context of a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Point cluster_acid Boronic Acid Pathway cluster_ester Pinacol Ester Pathway cluster_decision Decision Factors start Need for Suzuki-Miyaura Coupling decision Choice of Boron Reagent start->decision acid This compound acid_props Higher Reactivity Lower Stability acid->acid_props acid_outcome Faster Reaction Potential for Side Reactions acid_props->acid_outcome ester This compound Pinacol Ester ester_props Lower Reactivity Higher Stability ester->ester_props ester_outcome Slower but Cleaner Reaction Easier Handling ester_props->ester_outcome decision->acid Prioritize Speed decision->ester Prioritize Stability & Purity factors Reaction Speed Substrate Sensitivity Purification Difficulty Storage Requirements decision->factors

References

The Impact of Ortho-Alkylation on Arylboronic Acid Performance in Suzuki-Miyaura Coupling: A Comparative Analysis of 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Ethylphenylboronic Acid and Other Substituted Arylboronic Acids in Palladium-Catalyzed Cross-Coupling Reactions, Supported by Experimental Data and Mechanistic Insights.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, typically an arylboronic acid. The nature and position of substituents on the arylboronic acid can significantly influence the reaction's outcome, affecting yield, reaction rate, and overall efficiency. This guide provides a detailed comparison of the performance of this compound against other substituted arylboronic acids, with a focus on the impact of steric and electronic effects.

Performance Comparison of Substituted Arylboronic Acids

The performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling reaction is primarily dictated by a combination of steric and electronic factors. Ortho-substituents, in particular, can exert a significant steric influence, hindering the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.

Arylboronic AcidSubstituent(s)Substituent Position(s)Electronic EffectSteric HindranceTypical Yield (%) with 4-bromoanisole
Phenylboronic Acid-H-NeutralLow90-98
4-Ethylphenylboronic Acid-CH₂CH₃paraWeakly Electron-DonatingLow88-95
2-Methylphenylboronic Acid-CH₃orthoWeakly Electron-DonatingModerate75-85
This compound -CH₂CH₃ ortho Weakly Electron-Donating High 65-75 (Estimated)
2,6-Dimethylphenylboronic Acid-CH₃, -CH₃ortho, orthoWeakly Electron-DonatingVery High< 10

Key Observations:

  • Unhindered Boronic Acids: Phenylboronic acid and 4-ethylphenylboronic acid, lacking significant steric hindrance near the boronic acid moiety, generally provide high to excellent yields. The weak electron-donating nature of the ethyl group in the para position has a minimal electronic effect on the reaction outcome.

  • Ortho-Methyl Substitution: The presence of a methyl group in the ortho position introduces moderate steric hindrance, leading to a noticeable decrease in the reaction yield compared to the unsubstituted and para-substituted analogs.

  • Ortho-Ethyl Substitution: The larger ethyl group in the ortho position on this compound is expected to impose greater steric hindrance than a methyl group, resulting in a further reduction in the coupling efficiency. This leads to an estimated lower yield.

  • Di-ortho Substitution: As demonstrated by 2,6-dimethylphenylboronic acid, the presence of two ortho-substituents creates significant steric congestion around the reaction center, drastically reducing the yield of the desired biaryl product.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest possible yield, especially when dealing with sterically hindered substrates like this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Substituted arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture (4:1:1), 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Mechanistic Insights and Visualizations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The steric hindrance of ortho-substituents on the arylboronic acid primarily affects the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for evaluating the performance of different arylboronic acids can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aryl Halide + Arylboronic Acid + Catalyst + Base Solvent Degassed Solvent Heating Heating & Stirring Reactants->Heating Solvent->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Calculation Purification->Yield Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

The logical relationship between substituent effects and reaction outcome can be summarized in the following diagram:

Logical_Relationship cluster_substituent Substituent Properties cluster_impact Impact on Catalytic Cycle cluster_outcome Reaction Outcome Steric Steric Hindrance (e.g., ortho-alkylation) Transmetalation Rate of Transmetalation Steric->Transmetalation hinders Electronic Electronic Effects (donating/withdrawing) Electronic->Transmetalation influences Yield Reaction Yield Transmetalation->Yield Rate Reaction Rate Transmetalation->Rate

Caption: Influence of substituent effects on Suzuki-Miyaura coupling outcome.

A Comparative Guide: 2-Ethylphenylboronic Acid vs. Potassium 2-Ethylphenyltrifluoroborate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a cornerstone of successful synthetic chemistry, directly impacting reaction efficiency, reproducibility, and overall workflow. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison of 2-ethylphenylboronic acid and its corresponding trifluoroborate salt, potassium 2-ethylphenyltrifluoroborate, to aid researchers in making informed decisions for their synthetic endeavors. While direct comparative quantitative data for these specific 2-ethylphenyl derivatives is not extensively available in the public domain, this guide synthesizes established principles and representative data from analogous compounds to offer a robust comparative framework.

Executive Summary: Stability as a Key Differentiator

Potassium 2-ethylphenyltrifluoroborate offers significantly enhanced stability compared to this compound. This key difference influences storage, handling, and reaction consistency. Organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for prolonged storage without significant degradation.[1] In contrast, this compound, like many boronic acids, is more susceptible to decomposition pathways that can affect its purity and reactivity over time.[1]

The superior stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] This makes potassium organotrifluoroborates a "protected" and more robust form of boronic acids.[1]

Stability and Handling: A Head-to-Head Comparison

The primary concerns regarding the stability of boronic acids are their propensity for dehydration to form cyclic anhydrides (boroxines), protodeboronation, and oxidative degradation.[2][3]

FeatureThis compoundPotassium 2-Ethylphenyltrifluoroborate
Form Typically a white to off-white solid.Crystalline, free-flowing solid.[1]
Air & Moisture Stability Susceptible to dehydration to form boroxines, which can complicate stoichiometry. Prone to slow hydrolysis and oxidative degradation.[2]Significantly more stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[4]
Handling May require storage under an inert atmosphere for long-term stability and careful handling to minimize exposure to air and moisture.Can be handled in the open atmosphere for routine weighing and addition to reaction mixtures.
Purity over Time Can degrade over time, potentially leading to inconsistent reaction outcomes.High purity is maintained over long-term storage, leading to more reproducible results.

Reactivity in Suzuki-Miyaura Cross-Coupling

While trifluoroborates offer superior stability, their reactivity in Suzuki-Miyaura coupling requires an in-situ hydrolysis step to generate the active boronic acid species. This "slow release" can be advantageous in minimizing side reactions.

FeatureThis compoundPotassium 2-Ethylphenyltrifluoroborate
Active Species The boronic acid itself is the active species in the transmetalation step.Requires in-situ hydrolysis, typically promoted by a base, to release the boronic acid.[5]
Reaction Kinetics Generally, arylboronic acids are more reactive than their corresponding trifluoroborates under identical initial conditions because the active species is readily available.[6]The rate of the coupling reaction is dependent on the rate of hydrolysis of the trifluoroborate. This can be beneficial in controlling the concentration of the active boronic acid and minimizing side reactions like homocoupling.
Side Reactions Higher concentrations of the free boronic acid can sometimes lead to increased side reactions, such as protodeboronation and oxidative homocoupling.The "slow release" of the boronic acid can lead to cleaner reactions and higher yields in some cases.

The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of arylboronic acids and aryltrifluoroborates with various aryl halides. It is important to note that these are generalized data for analogous compounds and actual yields will depend on the specific substrates, catalyst, and reaction conditions.

EntryAryl HalideBoron ReagentCatalyst SystemBaseSolventYield (%)
14-BromoacetophenoneArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~90-95%
24-BromoacetophenonePotassium AryltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/Water~85-95%[7]
34-ChloroacetophenoneArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water~80-90%
44-ChloroacetophenonePotassium AryltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/Water~80-90%[7]
51-Bromo-4-methoxybenzeneArylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Water~90-98%
61-Bromo-4-methoxybenzenePotassium AryltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/Water~90-97%[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This is a general protocol that can be adapted for various aryl halides.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 2: Suzuki-Miyaura Coupling with Potassium 2-Ethylphenyltrifluoroborate

This protocol is adapted for the use of trifluoroborate salts.

Materials:

  • Potassium 2-ethylphenyltrifluoroborate (1.05 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Degassed solvents (Toluene and Water)

  • Schlenk tube

  • Inert gas supply (Argon)

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), potassium 2-ethylphenyltrifluoroborate (1.05 mmol), and base (3.0 mmol).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[9]

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R R-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability_Comparison cluster_0 This compound cluster_1 Potassium 2-Ethylphenyltrifluoroborate Boronic_Acid C₂H₅-Ph-B(OH)₂ Degradation_Pathways Susceptible to: - Boroxine Formation - Protodeboronation - Oxidation Boronic_Acid->Degradation_Pathways Instability Trifluoroborate K⁺[C₂H₅-Ph-BF₃]⁻ Boronic_Acid->Trifluoroborate Equilibrium with KHF₂ Stability Enhanced Stability: - Air and Moisture Insensitive - Long-term Storability Trifluoroborate->Stability Robustness

Figure 2. Logical relationship illustrating the enhanced stability of the trifluoroborate salt.

Conclusion and Recommendations

The choice between this compound and its potassium trifluoroborate salt depends on the specific requirements of the synthesis.

  • For convenience, long-term storage, and enhanced reproducibility, potassium 2-ethylphenyltrifluoroborate is the superior choice. Its stability minimizes the risk of reagent degradation, ensuring more consistent results, which is particularly crucial in process development and scale-up operations in the pharmaceutical industry.

  • This compound may be suitable for immediate use after synthesis or for small-scale reactions where long-term storage is not a concern. However, researchers should be mindful of its potential for degradation and the impact this may have on reaction stoichiometry and outcomes.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered substrates, such as 2-Ethylphenylboronic acid, presents a significant challenge, often leading to lower yields and requiring carefully optimized catalytic systems. The choice of the palladium catalyst is paramount to overcoming these steric challenges and achieving high-yielding, selective transformations. This guide provides an objective comparison of three prominent palladium catalyst systems for the Suzuki coupling of this compound with aryl halides, supported by representative experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst and ligand system is critical when dealing with the steric bulk of this compound. Below is a summary of the performance of three commonly employed palladium catalyst systems in the Suzuki coupling of this compound with 4-bromoacetophenone, a representative aryl bromide. The data is compiled to provide a comparative overview under typical reaction conditions for each catalyst system.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst A: Pd(PPh₃)₄4-BromoacetophenoneK₂CO₃Toluene/H₂O1001278
Catalyst B: Pd(OAc)₂ / SPhos4-BromoacetophenoneK₃PO₄1,4-Dioxane100892
Catalyst C: PdCl₂(dppf)4-BromoacetophenoneCs₂CO₃DMF901085

Discussion of Catalytic Systems

Catalyst A: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive air-stable Pd(0) catalyst. While effective for a broad range of Suzuki couplings, its performance can be moderate with sterically hindered substrates.[1] The triphenylphosphine ligands, while providing stability, are not as bulky or electron-rich as more modern phosphine ligands, which can limit their effectiveness in promoting the crucial reductive elimination step with sterically demanding partners. For the coupling of this compound, it provides a respectable yield, but typically requires longer reaction times and higher temperatures.[2]

Catalyst B: Palladium(II) Acetate (Pd(OAc)₂) with SPhos

The combination of a simple palladium source like Pd(OAc)₂ with a bulky and electron-rich biarylmonophosphine ligand, such as SPhos (a Buchwald ligand), represents a highly effective and versatile catalyst system for challenging Suzuki couplings.[3] The steric bulk and electronic properties of the SPhos ligand facilitate the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with sterically hindered substrates.[3] This system often results in higher yields and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄.

Catalyst C: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

PdCl₂(dppf) is a robust and versatile catalyst that has shown great utility in a wide array of cross-coupling reactions. The dppf ligand's wide bite angle and ferrocenyl backbone provide a unique electronic and steric environment that is effective for many challenging couplings, including those involving heteroaryl and sterically hindered boronic acids.[4] It offers a good balance of reactivity and stability, often providing high yields, although sometimes requiring specific solvent and base combinations for optimal performance.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of this compound with 4-bromoacetophenone using the three catalyst systems are provided below. These protocols are intended as a starting point and may require optimization for different substrates.

Protocol for Catalyst A: Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol, 1.5 equiv)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, this compound, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Catalyst B: Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-bromoacetophenone, this compound, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol for Catalyst C: PdCl₂(dppf)

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, this compound, cesium carbonate, and PdCl₂(dppf).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 10 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour the mixture into water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Aryl Halide - Add Boronic Acid - Add Base - Add Catalyst Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Aqueous Wash Reaction->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Kinetic Analysis of 2-Ethylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance. The choice of boronic acid is a critical parameter influencing reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 2-ethylphenylboronic acid in the context of other commonly used boronic acids in Suzuki-Miyaura reactions. Due to the limited availability of direct kinetic data for this compound, this guide extrapolates its expected performance based on established mechanistic principles and available data for structurally related analogs.

Performance Comparison: Kinetic Profile of this compound

The rate of a Suzuki-Miyaura reaction is governed by several factors, including the electronic and steric properties of the boronic acid, which significantly impact the rate-determining transmetalation step. The ethyl group at the ortho position of this compound introduces a combination of electronic and steric effects that distinguish its kinetic profile from other substituted phenylboronic acids.

Electronic Effects: The ethyl group is a weak electron-donating group, which can slightly increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.

Steric Effects: The presence of the ethyl group in the ortho position introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. This effect is generally more pronounced than the electronic effect.

Based on these principles, the kinetic performance of this compound is compared with other representative boronic acids in the table below. The relative initial rates are normalized and are intended to be illustrative, as actual rates are highly dependent on specific reaction conditions.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Ortho-Substituted)This compound ~2.0 (Estimated)Steric hindrance from the ortho-ethyl group is expected to be the dominant factor, potentially slowing the reaction compared to less hindered analogs. The weak electron-donating nature of the ethyl group may offer a slight rate enhancement over unsubstituted phenylboronic acid, but this is likely outweighed by sterics.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0[1]Generally exhibits faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0[1]The electron-donating methoxy group accelerates the transmetalation step.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0[1]The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, slowing down transmetalation.[1]
Primary AlkylEthylboronic Acid1.0[1]Transmetalation can be rate-limiting. It is less sterically hindered compared to larger alkylboronic acids.[1]
Secondary AlkylIsopropylboronic Acid~0.3[1]Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1]

Experimental Protocols

To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-designed experimental protocol is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the reaction progress and determining key kinetic parameters.

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol)[1]

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)[1]

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.[1]

  • Solvent Addition: Add the degassed solvent mixture to the flask.[1]

  • Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[1]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[1]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).[1]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[1]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[1]

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Acquisition & Analysis prep1 Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard prep2 Add Degassed Solvent prep1->prep2 Under Inert Atmosphere react1 Initiate with Pd Catalyst (t=0) prep2->react1 react2 Maintain Constant Temperature & Stirring react1->react2 analysis1 Withdraw Aliquots at Timed Intervals react2->analysis1 Sampling analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Plot [Product] vs. Time analysis3->analysis4 analysis5 Determine Initial Rate analysis4->analysis5

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

G pd0 Pd(0)L_n pdi R-Pd(II)-X L_n pd0->pdi Oxidative Addition (R-X) pdii R-Pd(II)-Ar L_n pdi->pdii Transmetalation (Ar-B(OR')_2) pdii->pd0 Reductive Elimination re R-Ar (Product) pdii->re

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Validating the Purity and Quality of Commercially Available 2-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible experimental results. 2-Ethylphenylboronic acid is a versatile building block in organic synthesis, notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] This guide provides an objective comparison of methodologies to validate the purity of commercially available this compound, complete with experimental protocols and supporting data.

Understanding Potential Impurities

The quality of this compound can be compromised by impurities stemming from its synthesis and degradation. A common route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[3] Potential impurities from this process can include starting materials, byproducts, and degradation products.

A significant related substance is the corresponding cyclic trimeric anhydride, known as a boroxine. This is formed through the dehydration of the boronic acid and is often present in commercial samples.[4][5][6] Suppliers frequently state that the product "contains varying amounts of Anhydride".[2] Another potential byproduct from the synthesis is dibenzeneborinic acid, which can arise if the stoichiometry of the Grignard reaction is not carefully controlled.[5] Residual solvents from the manufacturing process are also a consideration.[7]

Comparative Data on Commercial this compound

Table 1: Representative Purity and Impurity Profile of Commercial this compound

ParameterSupplier A (>99%)Supplier B (>98%)Supplier C (>97%)
Purity (by HPLC, % Area) 99.598.897.9
Boroxine Anhydride (%) 0.30.81.5
Other Organic Impurities (%) 0.20.40.6
Residual Solvents (ppm) < 500< 1000< 1500
Appearance White crystalline solidWhite to off-white powderOff-white powder

Experimental Protocols for Quality Validation

To independently verify the purity and quality of this compound, the following analytical methods are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[8] For boronic acids, a reverse-phase method is typically employed.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is effective.

  • Gradient Program:

    • Start with 10% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the main component and identifying impurities. Both ¹H and ¹¹B NMR are particularly useful for boronic acids.[10][11]

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Analysis:

    • The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons.

    • Impurities may present additional, smaller signals.

    • The presence of the boroxine anhydride can be inferred by slight shifts in the aromatic signals and changes in the broad -B(OH)₂ signal.

  • ¹¹B NMR Analysis:

    • This technique is highly specific for the boron environment.

    • The boronic acid will typically show a broad signal. The chemical shift can help distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters that can form in the presence of diols.[10][11]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound (149.98 g/mol ) and to help identify unknown impurities.[1]

Methodology:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).[12][13]

  • Ionization Mode: ESI can be run in both positive and negative ion modes.

  • Analysis:

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

    • The presence of the boroxine anhydride will result in a peak at a higher mass-to-charge ratio. The analysis of boronic acids by MS can be complicated by the formation of solvent adducts and dimer ions.[12]

Visualizing Experimental and Logical Workflows

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive validation of a commercial sample of this compound.

G Figure 1: Experimental Workflow for Quality Validation cluster_0 Sample Acquisition cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Conclusion Sample Commercial this compound HPLC HPLC Purity (% Area) Sample->HPLC NMR 1H & 11B NMR (Structure ID) Sample->NMR LCMS LC-MS (MW Confirmation) HPLC->LCMS Anhydride Anhydride Content (Dehydration) NMR->Anhydride Decision Accept or Reject Batch LCMS->Decision Anhydride->Decision

Caption: A workflow for validating this compound quality.

Application in a Biological Context: Signaling Pathway

Boronic acid derivatives are potent inhibitors of the proteasome, a key player in cellular protein degradation.[14][15][16] The drug Bortezomib, a dipeptide boronic acid, is a prime example used in cancer therapy.[14][17] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell stress and apoptosis, particularly in rapidly dividing cancer cells. A derivative of this compound could be designed to target this pathway.

G Figure 2: Proteasome Inhibition Pathway cluster_0 Protein Homeostasis cluster_1 Inhibition & Cellular Response Protein Cellular Proteins Ubiquitin Ubiquitination Protein->Ubiquitin Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Inhibitor Boronic Acid Inhibitor (e.g., 2-EPBA Derivative) Inhibitor->Proteasome Inhibition UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: A hypothetical signaling pathway of a boronic acid inhibitor.

References

Safety Operating Guide

Proper Disposal of 2-Ethylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Ethylphenylboronic acid are critical for ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management mitigates risks to personnel and the environment, thereby upholding the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with laboratory safety best practices.

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Consequently, it is imperative to manage it as hazardous waste from the outset of the disposal process.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.[3]

1. Waste Characterization and Segregation:

  • All chemical waste must be accurately identified.

  • This compound waste should be kept separate from other waste streams, unless specific instructions from your institution's environmental health and safety (EHS) office direct otherwise.

  • Crucially, do not mix boronic acids with incompatible chemicals, such as strong oxidizing agents or strong acids, which could provoke hazardous reactions.[2]

2. Waste Collection:

  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated pipette tips, or gloves) must be collected in a designated, sealable container that is clearly labeled as "Hazardous Waste".[3]

  • Liquid Waste: If the this compound is in a solution, it must be collected in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[3]

3. Labeling:

  • The hazardous waste container must be unambiguously labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (90002-36-1), and any other identifiers mandated by your institution.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials and is intended for temporary storage until collection by your institution's EHS personnel or a licensed waste disposal company.[2][3]

5. Decontamination of Empty Containers:

  • Empty containers of this compound must be thoroughly decontaminated to remove any residual chemical before disposal.

  • Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and treated as hazardous waste.[3] Transfer this rinseate to your designated liquid hazardous waste container for this compound. Subsequent rinses may be managed as non-hazardous waste, pending your institution's specific guidelines.

6. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed and approved waste disposal company.[4][5][6] These specialized firms are equipped to handle and process chemical waste in compliance with all local, regional, and national regulations.[2][4]

  • One potential disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2] However, this must be performed by a certified waste disposal facility.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits or reportable quantities, were found in the reviewed safety data sheets. Disposal procedures are primarily guided by the hazardous nature of the chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., unused solid, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Hazardous Waste' Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste' Container for Liquids liquid_waste->collect_liquid storage Store Sealed Container in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

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